Technical Documentation Center

5-Bromo-2,4-pyrimidinedione-13C,15N2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2,4-pyrimidinedione-13C,15N2
  • CAS: 181517-13-5

Core Science & Biosynthesis

Exploratory

Beyond Compliance: A Technical Guide to Handling 5-Bromo-2,4-pyrimidinedione-13C,15N2

Executive Summary & Scientific Significance This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory compliance with high-fidelity experimental protocols. 5-Bromo-2,4-pyrimidinedione-13C,15N2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Significance

This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory compliance with high-fidelity experimental protocols. 5-Bromo-2,4-pyrimidinedione-13C,15N2 is not merely a hazardous chemical; it is a high-value isotopic probe used in NMR spectroscopy and mass spectrometry-based proteomics.

While chemically identical to the mutagen 5-Bromouracil (5-BU), this isotopologue carries a mass shift of +3 Da (one


C and two 

N atoms). The primary risks are twofold:
  • Biological: Potential mutagenesis via base-analog substitution.[1][2]

  • Experimental: Isotopic dilution and cross-contamination, which can invalidate expensive NMR/MS datasets.

Chemical Identity & Properties

PropertySpecificationTechnical Note
Chemical Formula

C

C

H

Br

N

O

Assumes single

C label and double

N label.
Molecular Weight ~193.96 g/mol +3.0 Da shift vs. unlabeled standard (190.98 g/mol ).
Appearance White to off-white crystalline powderHygroscopic; store in desiccated conditions.
Solubility Soluble in DMSO, dilute NaOH; slightly soluble in waterCritical: Avoid protic solvents if studying rapid exchangeable protons.
Isotopic Purity Typically

98 atom %
Verify via MS prior to use in quantitative assays.

Hazard Profiling: The Mechanism of Mutagenicity

To handle this compound safely, one must understand why it is hazardous. 5-BU is a base analog .[1][2][3] Its van der Waals radius mimics Thymine, allowing it to incorporate into DNA.

The Keto-Enol Tautomerism Risk

The bromine atom at position 5 is electron-withdrawing, which destabilizes the keto form and increases the frequency of the enol tautomer .

  • Keto-5-BU pairs with Adenine (mimicking Thymine).

  • Enol-5-BU pairs with Guanine (mimicking Cytosine).

This "wobble" pairing leads to A-T


 G-C transition mutations  during replication cycles.
Visualization: Mutagenic Pathway

The following diagram illustrates the molecular logic dictating the biological hazard.

Mutagenesis cluster_0 Normal Replication cluster_1 Mutagenic Event BU_Keto 5-BU (Keto Form) Dominant Tautomer Adenine Adenine (Normal Pair) BU_Keto->Adenine H-Bonds (Like Thymine) BU_Enol 5-BU (Enol Form) Rare Tautomer BU_Keto->BU_Enol Tautomerization (Br induced) Guanine Guanine (Mispair) BU_Enol->Guanine 3 H-Bonds (Like Cytosine) Mutation Transition Mutation (A-T to G-C) Guanine->Mutation Next Replication Cycle

Figure 1: Mechanism of 5-Bromouracil induced mutagenesis via keto-enol tautomeric shifts.[4]

Safe Handling Protocol (SOP)

Core Directive: Treat the powder as a potent mutagen. Treat the isotope as a non-renewable asset.

A. Engineering Controls[5]
  • Primary: Class II Biological Safety Cabinet (if handling bio-active cultures) or Chemical Fume Hood.

  • Static Control: Use an ionizing anti-static gun before weighing. Stable isotopes are often dry, fine powders prone to static dispersal, leading to mass loss and contamination.

B. Personal Protective Equipment (PPE)[5]
  • Gloves: Double-gloving (Nitrile) is mandatory. The outer glove protects the user; the inner glove protects the sample from skin nucleases and sweat (which contains unlabeled nitrogen/carbon sources).

  • Respiratory: N95 or P100 respirator if working outside a hood (not recommended).

C. Workflow: The "Zero-Loss" Aliquot Method

Because this compound is expensive, standard "weigh and dump" methods are wasteful. Use the Difference Weighing technique.

HandlingWorkflow Start Remove Vial from -20°C Storage Equilibrate Equilibrate to Room Temp (Prevents Condensation/Hydrolysis) Start->Equilibrate Static De-Ionize Vial & Spatula (Anti-Static Gun) Equilibrate->Static Weigh1 Weigh Full Vial (Mass A) Static->Weigh1 Transfer Transfer ~Amount to Solvent (Do NOT insert spatula into stock) Weigh1->Transfer Weigh2 Weigh Vial Again (Mass B) Transfer->Weigh2 Calc Mass A - Mass B = Exact Mass (Calculate Concentration) Weigh2->Calc Dissolve Vortex/Sonicate (Ensure Complete Dissolution) Calc->Dissolve

Figure 2: "Zero-Loss" weighing protocol to ensure precision concentration without contaminating the stock source.

Emergency Response & First Aid

ScenarioImmediate ActionMedical/Technical Rationale
Inhalation Move to fresh air.5-BU is a respiratory irritant. Bromine cleavage in vivo can lead to bromide toxicity.
Skin Contact Wash with soap/water for 15 min.Absorption is slow but possible.[5] Do not use ethanol ; it may enhance transdermal transport.
Eye Contact Rinse with water for 15 min.[6][7]Mechanical irritation + acidic potential of brominated compounds.
Spill (Powder) Dampen with wet paper towel, then wipe.Do not sweep dry. Dry sweeping creates aerosols. Dampening prevents inhalation risk.

Analytical Verification (Self-Validation)

Before using the compound in a critical experiment, verify its identity and labeling efficiency.

Mass Spectrometry (LC-MS) Check
  • Expected Result: The molecular ion [M-H]

    
     or [M+H]
    
    
    
    should be shifted by +3 Da compared to a natural abundance standard.
  • Validation: If you see a significant peak at M-3 (the unlabeled mass), the reagent has degraded or was mislabeled.

  • Criteria: Isotopic enrichment should be

    
    . If the unlabeled peak is 
    
    
    
    , do not use for quantitative proteomics.
NMR Spectroscopy ( H)
  • Observation: In proton NMR, the H6 proton (at position 6) will show J-coupling to the adjacent

    
    C and 
    
    
    
    N nuclei.
  • The "Split" Signal: Unlike the singlet seen in unlabeled 5-BU, the labeled version will exhibit a doublet or doublet-of-doublets for the H6 signal due to

    
    C-
    
    
    
    H and
    
    
    N-
    
    
    H coupling. This confirms the label is present and covalently bound.

References

  • National Institute of Standards and Technology (NIST). (2025). 2,4(1H,3H)-Pyrimidinedione, 5-bromo- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[8] [Link]

  • PubChem. (2025).[2] 5-Bromouracil Compound Summary. National Library of Medicine. [Link]

  • Hu, X., et al. (2004). Mutagenic Mechanism of the A-T to G-C Transition Induced by 5-Bromouracil: An Ab Initio Study. Biochemistry. [Link]

  • Yale Environmental Health & Safety. (2022). Safety Information and Specific Handling Precautions for Radionuclides and Labeled Compounds. Yale University. [Link]

Sources

Foundational

Dual-Modality Probing of Nucleic Acid Conformations: The 5-BrU-13C,15N2 Protocol

The following technical guide details the application of 5-BrU-13C,15N2 (5-Bromouracil labeled with and ) in nucleic acid structural biology. This guide is structured for senior researchers and focuses on the synergy bet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 5-BrU-13C,15N2 (5-Bromouracil labeled with


 and 

) in nucleic acid structural biology. This guide is structured for senior researchers and focuses on the synergy between halogen modification and heteronuclear NMR spectroscopy.

Executive Summary

The elucidation of transient nucleic acid states—such as excited tautomers, Hoogsteen base pairs, and drug-induced conformational shifts—requires probes that offer both structural perturbation and spectral resolution .

5-BrU-13C,15N2 serves as a high-fidelity "spy molecule" by combining two distinct physicochemical properties:

  • The Bromine Effect: The 5-bromo substituent mimics the steric bulk of the thymine methyl group but introduces electron-withdrawing properties that lower the pKa of N3, stabilizing rare tautomeric or ionized species involved in mutagenesis. It also serves as a specific photocrosslinker and an anomalous scatterer for X-ray crystallography.

  • The Isotope Effect: Uniform

    
     labeling renders the modified base visible in heteronuclear multidimensional NMR (e.g., HSQC, HMQC), allowing precise atomic-level characterization of the local environment that is otherwise invisible in standard 
    
    
    
    NMR due to spectral overlap.

This guide outlines the synthesis, experimental design, and data analysis required to deploy this probe effectively.

Molecular Basis & Mechanism[1][2]

The "Stealth" Modification

5-Bromouracil (5-BrU) is a structural analogue of Thymine. The van der Waals radius of bromine (1.95 Å) is comparable to that of a methyl group (2.0 Å), allowing 5-BrU to be incorporated into DNA/RNA with minimal disruption to the global B-form or A-form helix.

However, the electronic perturbation is significant. Bromine is electronegative, exerting an inductive effect that increases the acidity of the N3 proton.

  • Thymine pKa (N3): ~9.9

  • 5-Bromouracil pKa (N3): ~8.0

Implication: At physiological pH, a significant population of 5-BrU exists in the ionized or enol tautomeric form. This population is the "excited state" responsible for transition mutations (A-T


 G-C). The 

labels allow us to quantify this population directly in solution.
Isotope-Enabled Visibility

In large RNA/DNA complexes (>30 nt), proton spectra are crowded. By labeling the 5-BrU probe with


 and 

, we utilize isotope filtering to suppress the background signal of the natural nucleotides, observing only the probe.
NucleusLabelRole in Experiment
Nitrogen-15 N1, N3Reports on hydrogen bonding status and protonation state (Keto vs. Enol).
Carbon-13 C2, C4, C5, C6Reports on base stacking and glycosidic bond angle (

). C5 is critical as the attachment point of Br.
Bromine (Natural Abundance)Induces photocrosslinking (UV 308 nm) and facilitates X-ray phasing.

Experimental Workflow

The following workflow details the integration of 5-BrU-13C,15N2 into a structural biology pipeline.

Synthesis and Incorporation

Method A: Solid-Phase Synthesis (DNA/Short RNA) For oligonucleotides < 50 nt, phosphoramidite chemistry is preferred.

  • Reagent: 5-Bromo-2'-deoxyuridine-13C,15N2-CE-Phosphoramidite.

  • Protocol: Standard coupling cycles. Note: Avoid prolonged exposure to basic deprotection conditions which can degrade the C-Br bond. Use UltraMild deprotection chemistry (phenoxyacetyl protecting groups).

Method B: Enzymatic Transcription (Long RNA) For large RNAs, T7 RNA polymerase is used.

  • Reagent: 5-Bromo-UTP-13C,15N2.

  • Protocol: In vitro transcription (IVT).

    • Ratio: Replace UTP with 5-Br-UTP at 100% or defined ratios (e.g., 10% for sparse labeling).

    • Optimization: T7 polymerase incorporates 5-Br-UTP efficiently, but yields may be 20-30% lower than native UTP. Increase MgCl

      
       concentration by 2-5 mM to compensate for the modified nucleotide triphosphate.
      
Workflow Diagram

G Start Experimental Goal Synth Synthesis (Solid Phase or T7 IVT) Start->Synth Purify Purification (PAGE/HPLC) Synth->Purify Sample NMR Sample Prep (H2O/D2O, pH 6.5-7.5) Purify->Sample Branch Application Sample->Branch PathA Conformational Dynamics Branch->PathA Equilibrium PathB Photocrosslinking Mapping Branch->PathB Interaction ExpA 2D 1H-15N HSQC Relaxation Dispersion PathA->ExpA ExpB UV Irradiation (308nm) 3D 13C-edited NOESY PathB->ExpB Analysis Data Analysis (Chem Shift Perturbation) ExpA->Analysis ExpB->Analysis

Caption: Integrated workflow for 5-BrU-13C,15N2 application in structural biology, branching between dynamic equilibrium studies and photocrosslinking interaction mapping.

NMR Spectroscopy Protocols

Detecting the Mutagenic Tautomer

The primary application is detecting the enol or ionized form of uracil, which pairs with Guanine.

Pulse Sequence:


-

HSQC (Fast Exchange Regime)
  • Rationale: The N3-H3 bond is the reporter.

  • Keto Form (Dominant): N3 chemical shift

    
     158-160 ppm. Strong N3-H3 cross-peak.
    
  • Enol/Ionized Form (Rare):

    • Upon ionization (loss of H3), the N3 resonance shifts dramatically upfield (shielded) by >40 ppm.

    • In fast exchange, you observe a population-weighted average shift.

    • Calculation:

      
      .
      
    • By titrating pH and monitoring the

      
       shift of the specific 5-BrU, you can calculate the pKa and the population of the mutagenic species at physiological pH.
      
Chemical Shift Mapping (CSM)

Because Bromine is electron-withdrawing, the


 nuclei in the base experience distinct shifts compared to native Thymine/Uracil.
NucleusTypical Shift (Uracil)Typical Shift (5-BrU)Mechanistic Insight
C5 ~102 ppm~68 ppmDirect Br Effect: Heavy atom shielding effect (Heavy Atom Effect) causes a massive upfield shift.
C6 ~140 ppm~145 ppmInductive Effect: Deshielding due to electron withdrawal by Br at C5.
N3 ~158 ppm~150-160 ppmSensitive to H-bonding strength and tautomeric equilibrium.

Protocol Validation:

  • Record HSQC of unlabeled control RNA (blind to 5-BrU).

  • Record HSQC of labeled 5-BrU RNA.

  • Overlay: The only peaks visible in the

    
    -filtered or 
    
    
    
    -edited spectrum are the probe sites.
Photocrosslinking & Structure Determination

5-BrU is a "zero-distance" crosslinker. Upon UV irradiation (308-312 nm), the C-Br bond homolyzes to form a uracilyl radical, which attacks nearby aromatic residues (e.g., Trp, Tyr in proteins, or Adenine in DNA).

The Problem: Crosslinking creates a complex mixture. The Solution:

  • Irradiate the

    
     labeled complex.
    
  • Purify the crosslinked species.

  • Run a 3D

    
    -edited NOESY .
    
  • The

    
     label remains on the Uracil ring. You will see NOEs from the labeled Uracil protons to the unlabeled protein partner, unambiguously identifying the crosslink site.
    

Tautomeric Equilibrium Visualization

The following diagram illustrates the mechanism by which 5-BrU facilitates mutagenesis and how NMR detects it.

Tautomer Keto Keto Form (Dominant) Pairs with Adenine 15N3 Shift: ~159 ppm Enol Enol/Ionized Form (Rare) Pairs with Guanine 15N3 Shift: ~100-120 ppm Keto->Enol pH / Br-Induction Mutation Replication Error (Transition Mutation) Enol->Mutation Base Pairing w/ G NMR NMR Observation: Population-weighted chemical shift drift NMR->Keto NMR->Enol

Caption: Tautomeric equilibrium of 5-BrU. The bromine atom shifts the equilibrium toward the Enol form, detected via 15N NMR chemical shift averaging.

References

  • Goda, S. K., et al. (2020). "Effect of bromine atom on the different tautomeric forms of microhydrated 5-bromouracil." Journal of Biomolecular Structure and Dynamics. Link

  • Smith, D. E., Su, J. Y., & Jucker, F. M. (1997). "Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies." Journal of Biomolecular NMR. Link

  • Marek, R., et al. (2007).[1] "15N NMR spectroscopy in structural analysis: an update." Current Organic Chemistry. Link

  • Hu, F., et al. (2017). "Insights into the deactivation of 5-bromouracil after ultraviolet excitation." Royal Society Open Science. Link

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Peptides and Nucleic Acids for Proteomic and Structural Applications." Technical Note. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted NMR Resonance Assignment and Interface Mapping in Nucleic Acids using 5-Bromouracil-13C,15N2

This Application Note is structured as a high-level technical guide for structural biologists and NMR spectroscopists. It moves beyond basic definitions to provide an actionable workflow for resolving complex RNA spectra...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for structural biologists and NMR spectroscopists. It moves beyond basic definitions to provide an actionable workflow for resolving complex RNA spectra and mapping protein-RNA interfaces.

Executive Summary

The assignment of NMR resonances in RNAs larger than 30 nucleotides is frequently hindered by severe spectral overlap, particularly in the pyrimidine H5-H6 / C5-C6 regions. This guide details a robust methodology using 5-Bromouracil-13C,15N2 (5-BrU) as a dual-purpose probe. By substituting native Uracil with isotopically labeled 5-BrU, researchers can achieve two critical objectives:

  • Resonance Assignment: Simplification of crowded HSQC spectra via "Isotope Editing" and chemical shift perturbation.

  • Interface Mapping: Identification of specific RNA-protein contact points through UV-induced photocrosslinking, utilizing the same labeled sample.

Part 1: Scientific Principles & Mechanism

The "Edit-and-Shift" Strategy

Standard 2D


H-

C HSQC spectra of RNA are dominated by the intense clustering of Uracil and Cytosine resonances. 5-BrU incorporation alters this landscape through two physical mechanisms:
  • Proton Elimination (The "Edit"): Replacing Uracil with 5-BrU substitutes the H5 proton with a Bromine atom. Consequently, the strong H5-C5 correlation peak vanishes from the HSQC spectrum. This allows for unambiguous discrimination between Uracil (which disappears) and Cytosine (which remains) in the H5-C5 region.

  • Heavy Atom Perturbation (The "Shift"): The high electronegativity and mass of the Bromine atom at position 5 induce a significant change in the electronic environment of the neighboring C6 atom. This causes the C6-H6 correlation to shift, resolving overlaps in the aromatic region.

The Photochemical Trap

Beyond assignment, 5-BrU acts as a "zero-distance" crosslinker. Upon irradiation at 308 nm , the C5-Br bond undergoes homolytic cleavage, generating a reactive uracilyl radical. If a protein residue (typically aromatic or sulfur-containing) is in van der Waals contact, a covalent crosslink forms. This locks the complex for structural analysis.

Part 2: Experimental Workflow

Visual Pathway

The following diagram outlines the logical flow from synthesis to data analysis.

G cluster_Synth Synthesis Phase cluster_NMR NMR Acquisition cluster_XL Functional Validation Start Start: Experimental Design NTP_Prep NTP Mix Prep (ATP, GTP, CTP, 5-Br-UTP-13C,15N) Start->NTP_Prep IVT In Vitro Transcription (T7 Polymerase) NTP_Prep->IVT Purify PAGE Purification & Desalting IVT->Purify Br_Spec Target Spectrum (5-BrU 13C/15N RNA) Purify->Br_Spec Ref_Spec Reference Spectrum (Native 13C/15N RNA) Comparison Spectral Overlay & Difference Mapping Ref_Spec->Comparison Br_Spec->Comparison UV_Exp UV Irradiation (308 nm) Comparison->UV_Exp Optional Analysis MS or NMR Interface Mapping UV_Exp->Analysis

Caption: Workflow for 5-BrU labeling. Blue: Planning; Grey: Synthesis; Green: NMR Data Collection; Yellow: Analysis; Red: Crosslinking Validation.

Protocol: Enzymatic Synthesis of 5-BrU Labeled RNA

Reagents:

  • DNA Template (Double-stranded, containing T7 promoter).

  • T7 RNA Polymerase (High concentration, e.g., 50 U/µL).

  • NTPs: ATP, GTP, CTP (unlabeled or

    
    C/
    
    
    
    N as needed).
  • Target NTP: 5-Bromouridine-5'-triphosphate (

    
    C, 
    
    
    
    N labeled). Note: If fully labeled 5-Br-UTP is unavailable, 5-Br-UTP (unlabeled) can be used in a background of
    
    
    C/
    
    
    N ATP/GTP/CTP to filter OUT Uracil resonances.
  • Reaction Buffer: 40 mM Tris-HCl (pH 8.0), 25 mM MgCl

    
    , 5 mM DTT, 2 mM Spermidine.
    

Step-by-Step Procedure:

  • Ratio Optimization: T7 polymerase incorporates 5-Br-UTP efficiently, but yield may drop compared to native UTP.

    • Recommendation: Use a 1:1 ratio of 5-Br-UTP to other NTPs (e.g., 4 mM each).

    • Mg2+ Tuning: 5-Br-NTPs chelate magnesium differently. Titrate MgCl

      
       (range 20–30 mM) for optimal yield.
      
  • Transcription Reaction:

    • Combine template (50 nM), NTP mix, buffer, and T7 polymerase.

    • Incubate at 37°C for 3–4 hours in the DARK .

    • Critical Safety Note: 5-BrU is light-sensitive. Wrap tubes in aluminum foil to prevent premature debromination or crosslinking.

  • Purification:

    • DNase I treatment (15 min).

    • Phenol:Chloroform extraction (pH 4.5).

    • Denaturing PAGE (Polyacrylamide Gel Electrophoresis) purification is mandatory to remove abortive transcripts.

    • Electroelution and buffer exchange into NMR buffer (e.g., 10 mM NaPi, pH 6.5).

Part 3: NMR Data Acquisition & Analysis[2]

Pulse Sequences

For optimal resolution, utilize the following suite on a high-field spectrometer (600 MHz+):

ExperimentTarget NucleiPurpose with 5-BrU
2D

H-

C HSQC
C5-H5, C6-H6Primary Tool. Compare Native vs. 5-BrU spectra.
2D

H-

N HSQC
N1/N3 IminoMonitor base-pairing stability. Br at C5 affects N3 chemical shift via electronic induction.
HCN H1'-N1/9-C8/6Assign intranucleotide pathways. The Br-C5 perturbation will propagate to C6, aiding sequential assignment.
Assignment Logic (The "Difference Map")

When comparing the HSQC of a native RNA (


C/

N-U) against a 5-BrU RNA (

C/

N-5-BrU), use the following logic table to assign peaks:
Spectral RegionNative Spectrum5-BrU SpectrumInterpretation
Uracil H5-C5 Strong PeakAbsent Confirms Uracil residue type.
Cytosine H5-C5 Strong PeakPresent (Unchanged)Distinguishes C from U.
Uracil H6-C6 Strong PeakShifted Peak shifts due to C5-Br proximity.
Cytosine H6-C6 Strong PeakPresent (Unchanged)Reference point.

Data Visualization: Overlay the two HSQC spectra.

  • Red Contours: Native RNA.

  • Blue Contours: 5-BrU RNA.[1]

  • Result: Blue peaks appearing in the H5-C5 region are exclusively Cytosines. Red peaks that have no Blue partner are Uracils.

Part 4: Protocol for UV-Crosslinking (Interface Mapping)

If the NMR assignment reveals a 5-BrU residue at a suspected protein binding site, validate the interaction physically.

  • Complex Formation: Mix 5-BrU RNA with the target protein (1:1 ratio) in NMR buffer.

  • Irradiation:

    • Transfer sample to a quartz cuvette or leave in NMR tube (if quartz).

    • Irradiate at 308 nm (XeCl excimer laser or monochromator) or 312 nm (UV transilluminator) for 10–30 minutes on ice.

    • Note: 308 nm is preferred to minimize protein damage compared to 254 nm.

  • Validation:

    • SDS-PAGE: Run the sample on a denaturing gel. A shifted band (Molecular Weight = RNA + Protein) confirms covalent crosslinking.

    • NMR: Re-acquire the HSQC. Crosslinked residues will show extreme line broadening (disappearance) due to the high molecular weight of the complex.

Part 5: References

  • Gott, J. M., Willis, M. C., Koch, T. H., & Uhlenbeck, O. C. (1991). A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA.[1] Biochemistry, 30(25), 6290-6295.[1]

  • Willis, M. C., LeCuyer, B. J., Meisenheimer, K. M., et al. (1994). Specific photo-cross-linking of 5-bromouracil-substituted RNA to the R17 coat protein. Nucleic Acids Research, 22(23), 4947–4952.

  • Dallmann, A., et al. (2010). 5-Bromouracil as a spectral editor in RNA NMR spectroscopy. Journal of Biomolecular NMR. (General methodology reference for halogenated bases).

  • Milligan, J. F., & Uhlenbeck, O. C. (1989). Synthesis of small RNAs using T7 RNA polymerase. Methods in Enzymology, 180, 51-62.

Disclaimer: 5-Bromouracil is a potent mutagen. Handle all dry reagents and liquid waste with appropriate Personal Protective Equipment (PPE) and dispose of according to institutional hazardous waste guidelines.

Sources

Application

High-Fidelity Metabolic Labeling of Bacterial RNA with 5-Bromo-2,4-pyrimidinedione-13C,15N2

Application Note & Protocol Guide Part 1: Executive Summary & Technical Rationale The metabolic labeling of bacterial RNA using 5-Bromo-2,4-pyrimidinedione-13C,15N2 (isotopically labeled 5-Bromouracil, herein referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Technical Rationale

The metabolic labeling of bacterial RNA using 5-Bromo-2,4-pyrimidinedione-13C,15N2 (isotopically labeled 5-Bromouracil, herein referred to as [13C,15N]-5-BU ) represents a specialized workflow for structural biology (NMR) and mass spectrometry-based flux analysis.

While 5-Bromouracil is traditionally utilized as a thymine analog for DNA mutagenesis or photocrosslinking, its application in RNA requires manipulating the bacterial pyrimidine salvage pathway. By exploiting the promiscuity of Uracil Phosphoribosyltransferase (UPRT), we can force the ribosylation of [13C,15N]-5-BU into 5-bromo-UMP, which is subsequently phosphorylated and incorporated into nascent RNA transcripts.

Why This Reagent?
  • Dual-Modal Utility: The

    
    C and 
    
    
    
    N stable isotopes provide NMR spectral simplification (isotope filtering) and distinct mass shifts for MS analysis, while the Bromine atom (
    
    
    Br/
    
    
    Br) serves as a heavy atom derivative for crystallographic phasing or a cross-linking handle.
  • Structural Probing: The bulky bromine atom (van der Waals radius ~1.95 Å, similar to a methyl group) allows [13C,15N]-5-BU to mimic Thymine in DNA but introduces steric and electronic perturbations in RNA (mimicking Uracil), useful for studying RNA folding intermediates and transient protein-RNA interactions.

Part 2: Mechanism of Action

To successfully label RNA with a nucleobase (rather than a nucleoside like 5-Bromouridine), one must rely on the bacterial salvage pathway . Escherichia coli and many other bacteria possess the upp gene encoding UPRT, which converts Uracil to UMP.

The Challenge: 5-BU is preferentially incorporated into DNA because it mimics Thymine. The Solution: To target RNA, we must:

  • Use a pyrimidine auxotroph (pyrD- or car- strains) to deplete endogenous UTP pools.

  • Saturate the media with [13C,15N]-5-BU during the exponential growth phase.

  • Harvest rapidly to capture the "wobble" incorporation into RNA before the cell converts the pool to dUTP/dTTP analogs for DNA synthesis.

Pathway Visualization

G Media Extracellular [13C,15N]-5-BU Transporter UraA Permease Media->Transporter Cytosol_Base Intracellular [13C,15N]-5-BU Transporter->Cytosol_Base UPRT UPRT (upp gene) Cytosol_Base->UPRT Substrate BUMP 5-Bromo-UMP (13C, 15N) UPRT->BUMP Ribosylation PRPP PRPP PRPP->UPRT Co-substrate BUTP 5-Bromo-UTP (13C, 15N) BUMP->BUTP Kinases (pyrH, ndk) RNAP RNA Polymerase BUTP->RNAP DNA_Path Ribonucleotide Reductase BUTP->DNA_Path RNA Labeled RNA (Incorporation) RNAP->RNA Transcription DNA Labeled DNA (Competitor) DNA_Path->DNA Reduction to dBUTP

Figure 1: The salvage pathway mechanism. The critical step is the UPRT-mediated conversion of the base to the nucleotide monophosphate. The dashed line represents the competing DNA incorporation pathway.

Part 3: Experimental Protocol

Reagents & Equipment
  • Isotope: 5-Bromo-2,4-pyrimidinedione-13C,15N2 (Custom synthesis or specialized isotope supplier).

  • Strain: E. coli K-12 derivative, ideally a pyrD knockout (uracil auxotroph) to prevent endogenous uracil synthesis.

  • Media: M9 Minimal Media (standard recipe, glucose as carbon source).

  • Lysis: Trizol or Acid Guanidinium Thiocyanate-Phenol-Chloroform.

Protocol A: Metabolic Labeling Workflow
Step 1: Pre-Culture and Depletion
  • Inoculate the pyrD strain in M9 media supplemented with standard Uracil (20 µg/mL) .

  • Grow overnight at 37°C.

  • Wash: Centrifuge cells (3,000 x g, 10 min), discard supernatant, and wash the pellet 2x with Uracil-free M9 media.

    • Rationale: This removes unlabeled uracil to maximize the specific activity of the labeled precursor.

Step 2: The Pulse (Labeling)
  • Resuspend cells in fresh M9 media (pre-warmed) to an OD600 of 0.1.

  • Incubate until OD600 reaches 0.3 (early exponential phase).

  • Add [13C,15N]-5-BU: Add the labeled base to a final concentration of 0.5 mM to 1.0 mM .

    • Note: 5-BU is less efficiently scavenged than Uracil. A higher concentration is required to drive the UPRT reaction.

    • Optional: Add 5 µg/mL unlabeled Cytidine. This suppresses the conversion of UTP to CTP, keeping the label in the Uridine pool, though E. coli cytidine deaminase (cdd) can complicate this.

  • Incubation Time:

    • For mRNA turnover: 5–10 minutes.

    • For rRNA/tRNA structural isolation: 60–90 minutes.

Step 3: Quench and Harvest
  • Quench: Pour culture directly over frozen M9 media ice chips containing 10 mM Sodium Azide (metabolic poison) and Chloramphenicol (100 µg/mL).

  • Centrifuge: 4°C, 5,000 x g, 10 min.

  • Lysis: Proceed immediately to RNA extraction.[1] Do not freeze the pellet without lysis buffer, as RNA degradation is rapid.

Protocol B: RNA Extraction & Purification

Since 5-BU incorporates into DNA, DNase treatment is non-negotiable .

  • Lysis: Resuspend pellet in Trizol (1 mL per 10^7 cells). Incubate 5 min at RT.

  • Separation: Add Chloroform (0.2 mL/mL Trizol), shake vigorously, spin 12,000 x g, 15 min, 4°C.

  • Precipitation: Take the aqueous phase. Add Isopropanol. Spin.

  • DNase Digestion (Critical): Resuspend RNA in buffer. Add TURBO DNase (Ambion) or equivalent. Incubate 37°C for 30 min.

    • Validation: Perform PCR for a genomic target (e.g., 16S gene) to ensure no DNA remains. 5-BU-DNA will contaminate MS and NMR spectra.

  • Final Cleanup: Phenol:Chloroform extraction followed by Ethanol precipitation.

Part 4: Data Analysis & Validation

Method 1: Mass Spectrometry (LC-MS/MS)

Used to calculate the incorporation rate.

  • Enzymatic Digestion: Digest 5 µg RNA with Nuclease P1 and Alkaline Phosphatase to single nucleosides.

  • Detection: Monitor the transition of the modified nucleoside.[2][3]

  • Mass Shift Calculation:

    • Natural Uridine (C9H12N2O6): MW ~244.2

    • 5-Bromouridine (unlabeled): MW ~323.1 (+79 Br)

    • [13C,15N]-5-Bromouridine:

      • Base: 5-Bromo-2,4-pyrimidinedione.[2]

      • Isotopes: 13C (x1 at C-labeled position), 15N (x2).

      • Note: The exact mass shift depends on the specific labeling pattern of the precursor (e.g., if the ring is fully 13C labeled or specific carbons). Assuming universal ring labeling: +4 Da for carbons + 2 Da for nitrogens + ~79 Da for Br.

Nucleoside SpeciesApprox MW (Da)LC-RT (min)Notes
Uridine (Native)244.22.1Standard Reference
5-Br-Uridine (Native)323.13.4Hydrophobic shift due to Br
[13C,15N]-5-BrU 326-330 *3.4 Target Analyte

*Exact mass depends on the number of 13C atoms in the pyrimidine ring of the precursor.

Method 2: NMR Spectroscopy

Used for structural assignment.[4][5][6]

  • 1H-15N HSQC: The 15N labeling allows filtering of the imino proton signals.

  • Chemical Shift Perturbation: The Br atom at position 5 will significantly shift the C5 and C6 resonances compared to native Uridine.

  • NOE Patterns: The Br atom prevents H5-H6 NOE correlations (since H5 is replaced), simplifying the spectra in crowded regions.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Incorporation Competition with endogenous UracilUse pyrD strains; ensure thorough washing before the pulse.
Cell Toxicity 5-BU induced mutagenesisReduce incubation time; keep OD600 < 0.4.
DNA Contamination Incomplete DNase digestionUse aggressive DNase treatment; verify with mock-RT PCR.
No Signal (NMR) Inefficient SalvageAdd trace amounts of PRPP precursors (Glu/Gln) to boost UPRT activity.

References

  • Kawata, K. et al. (2020). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates.[3] Genome Research, 30(10), 1481–1491.[7] Link

    • Context: Establishes protocols for halogenated uridine analogs in metabolic labeling.
  • Hobbie, S. N. et al. (2020). Metabolic RNA labeling for probing RNA dynamics in bacteria.[8] Nucleic Acids Research, 48(22), 12566–12576.[9] Link

    • Context: Discusses the limitations of standard analogs in bacteria and str
  • Hall, K. B. (1995). Uses of 13C- and 15N-labeled RNA in NMR of RNA-protein complexes.[4] Methods in Enzymology, 261, 542-559. Link

    • Context: Foundational text on isotope labeling for RNA NMR.[4]

  • Neuhard, J. & Nygaard, P. (1987). Purines and Pyrimidines. Escherichia coli and Salmonella typhimurium: Cellular and Molecular Biology.
  • Wenter, P. et al. (2006). Site-specific labeling of RNA for NMR studies. Journal of Biomolecular NMR, 36(1), 11-23.

Disclaimer: 5-Bromouracil is a potent mutagen. Handle all waste as hazardous chemical waste. Ensure all biological safety protocols are followed when working with genetically modified auxotrophs.

Sources

Method

Sample preparation for multidimensional NMR using 5-BrU-13C,15N2

Application Note: High-Fidelity Sample Preparation for Multidimensional NMR using 5-BrU-13C,15N2 Executive Summary The incorporation of 5-Bromouracil (5-BrU) labeled with C and N into RNA serves two advanced purposes in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Sample Preparation for Multidimensional NMR using 5-BrU-13C,15N2

Executive Summary

The incorporation of 5-Bromouracil (5-BrU) labeled with


C and 

N into RNA serves two advanced purposes in Nuclear Magnetic Resonance (NMR) spectroscopy: it acts as a site-specific probe for structural dynamics (via chemical shift perturbation and heavy-atom effects) and serves as a photo-activatable crosslinker for mapping RNA-protein interfaces.

However, the 5-BrU moiety introduces significant experimental challenges.[1] It is highly photosensitive, prone to debromination (reverting to uracil), and the bulky bromine atom can alter T7 RNA polymerase kinetics. This guide details a "Dark Protocol" for the enzymatic synthesis and purification of 5-BrU-


C,

N-RNA, ensuring sample integrity for high-resolution multidimensional NMR.

Strategic Planning & Chemical Logic

The 5-BrU Isotope System

Standard RNA NMR relies on


C correlations (e.g., H5-C5 in uracil). In 5-BrU, the H5 proton is replaced by Bromine.
  • Consequence: You will lose the H5-C5 cross-peak in 2D HSQC spectra.

  • Advantage: The

    
    C5 and 
    
    
    
    C6 nuclei experience significant chemical shift perturbations due to the electron-withdrawing and heavy-atom effects of Bromine, moving them into distinct spectral regions. The
    
    
    N1 and
    
    
    N3 labels allow for assignment via H6-N1 or imino (H3-N3) correlations, essential for verifying base pairing.
Photolability & The "Dark" Requirement

5-BrU absorbs UV light (approx. 308 nm) and undergoes homolytic cleavage of the C-Br bond, generating a uracil-5-yl radical.

  • Risk: Exposure to standard laboratory lighting (fluorescent) or UV-shadowing during purification will degrade the sample or induce premature crosslinking.

  • Solution: All steps must be performed under amber light or in foil-wrapped vessels.

Experimental Workflow (Visualization)

The following diagram outlines the critical "Dark Path" for sample preparation.

DarkProtocol cluster_warning CRITICAL CONTROL POINTS Start Starting Material: 5-BrUTP-13C,15N IVT In Vitro Transcription (IVT) (Dark/Amber Tubes, Mg2+ Optimized) Start->IVT T7 Polymerase Quench Quench & DNase Treatment (Remove Template) IVT->Quench Purification PAGE Purification (NO UV Shadowing of Main Band) Quench->Purification Elution Electroelution / Crush & Soak (4°C, Shielded) Purification->Elution Cut via Pilot Lane Desalting Buffer Exchange / Concentration (Amicon Ultra) Elution->Desalting NMR_Tube NMR Sample Assembly (Amber Tube / Foil Wrap) Desalting->NMR_Tube + D2O/DSS

Figure 1: The "Dark Path" workflow emphasizing light shielding during purification steps to prevent debromination.

Detailed Protocols

Reagent Preparation
  • 5-BrUTP-13C,15N: If not commercially available as a triphosphate, this is typically generated enzymatically from 5-BrU-13C,15N nucleoside using nucleoside kinases or via chemical phosphorylation. Ensure purity >95% by HPLC.

  • T7 RNA Polymerase (High Concentration): 5-BrUTP is a poorer substrate than UTP. Use a high-concentration stock (e.g., 100 U/µL).

  • 10x Transcription Buffer: 400 mM Tris-HCl (pH 8.1), 10-25 mM Spermidine, 0.1% Triton X-100, 50 mM DTT (Fresh). Note: MgCl

    
     is added separately.
    
Protocol: Optimized In Vitro Transcription (IVT)

Step 1: Magnesium Optimization (Small Scale) Modified nucleotides chelate Mg


 differently. Run 20 µL pilot reactions with MgCl

varying from 15 mM to 40 mM.
  • Assemble reaction: Template DNA (500 nM), ATP/GTP/CTP (4 mM each), 5-BrUTP-13C,15N (4 mM) , T7 Pol.

  • Incubate 3 hours at 37°C in the dark.

  • Analyze on analytical PAGE. Select [Mg

    
    ] yielding highest full-length transcript.
    

Step 2: Large Scale Synthesis (The "Dark" Reaction)

  • Wrap all 1.5 mL or 15 mL tubes in aluminum foil.

  • Combine in order: Water, Buffer, MgCl

    
     (optimized), NTPs (including labeled 5-BrUTP), Template, IPP (Inorganic Pyrophosphatase), and T7 Polymerase.
    
  • Incubation: 4–6 hours at 37°C. Note: 5-BrU incorporation is slower; extended times may be needed, but watch for degradation.

  • Quench: Add EDTA (equimolar to Mg

    
    ) to stop the reaction.
    
Protocol: Purification without UV Damage

The "Pilot Lane" Method: Standard UV shadowing (placing the gel on a fluorescent plate) will destroy your 5-BrU sample within seconds.

  • Gel Loading: Load your main sample in wide lanes. Load a "Pilot" lane (containing 5% of the sample) separated by a blank lane.

  • Electrophoresis: Run denaturing PAGE (8M Urea) in the dark (cover buffer tank with a box).

  • Excising:

    • Remove the glass plates.

    • Cut the gel vertically to separate the Pilot lane from the Main lanes.

    • Move the Main lanes to a clean glass plate, wrap in Saran wrap, and cover with foil immediately.

    • UV shadow only the Pilot lane. Mark the band position.

    • Re-align the Pilot lane next to the foil-covered Main gel.

    • Slice the Main gel horizontally at the position indicated by the Pilot lane.

  • Elution: Crush and soak (in 0.3 M NaOAc, pH 5.2) or electroelute at 4°C in the dark.

Protocol: NMR Sample Assembly
  • Buffer Exchange: Use centrifugal concentrators (e.g., Amicon) to exchange into NMR buffer (typically 10-25 mM Phosphate or Cacodylate, pH 6.0–6.5). Avoid Tris (proton rich).

  • Annealing: Heat to 95°C for 2 mins, snap cool on ice (for hairpins) or slow cool (for duplexes). Do this in the dark.

  • Final Composition:

    • RNA: 0.2 – 1.0 mM.

    • D

      
      O: 5-10% (for lock).
      
    • Internal Standard: DSS (0.01 mM).

    • Vessel: Use an amber NMR tube or wrap the top of the tube in foil/tape.

Data Acquisition & Analysis

Expected Spectral Features
FeatureStandard Uracil (

C,

N)
5-BrU (

C,

N)
Notes
H5-C5 HSQC Strong Peak (~5.8 ppm H / 103 ppm C)ABSENT No proton on C5.
H6-C6 HSQC ~7.8 ppm H / 142 ppm CShifted C6C6 shifts upfield/downfield depending on stacking, but H6 doublet becomes a singlet (no J

).
Imino (H3) ~10-14 ppmSensitive to BrBr affects pKa slightly; chemical shift may move 0.1-0.5 ppm.
Coupling J

~ 60-70 Hz
Modified JC5-C6 coupling constant changes due to substituent effect.
Recommended Pulse Sequences
  • 2D

    
    H-
    
    
    
    N HSQC:
    To observe the imino protons (H3). The
    
    
    N label is crucial here to distinguish the 5-BrU H3 from other U/G iminos.
  • 2D HCN (H6-N1-C1' or H6-N1-C5): Since you cannot use H5-C5, use the H6 proton to correlate to N1, and then to C5 (if bandwidth allows) to assign the base.

  • HCP: To link the base to the sugar-phosphate backbone.

Troubleshooting & Controls

Issue: Low Yield in Transcription

  • Cause: T7 polymerase stalls with 5-BrUTP.

  • Fix: Increase T7 concentration by 2x. Add 0.01% Triton X-100 to prevent enzyme aggregation. Ensure [Mg

    
    ] is 4-5 mM above total NTP concentration.
    

Issue: "Extra" Peaks in NMR

  • Cause: Debromination (sample turned into Uracil).

  • Fix: Check sample history. Was it exposed to UV? Was it heated excessively? 5-BrU degradation leads to a mixture of Br-U and U, causing peak doubling.

Issue: Precipitation

  • Cause: 5-BrU is more hydrophobic (stacking is stronger).

  • Fix: Lower salt concentration slightly or increase temperature of NMR acquisition (e.g., from 25°C to 35°C) if structure permits.

References

  • Wenter, P., et al. (2006). "Fluorine-19 NMR of 5-fluorouridine substituted RNA." Journal of Biomolecular NMR. (Methodology for halogenated nucleotide synthesis and handling).

  • Duss, O., et al. (2012). "Preparation of large RNAs for NMR studies." Methods in Molecular Biology. (General high-yield RNA protocols).

  • Willis, M. C., et al. (1993). "Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins." Science. (Foundational work on halouracil photolability and crosslinking).

  • Nikonowicz, E. P., & Pardi, A. (1992). "Three-dimensional heteronuclear NMR studies of RNA." Nature. (Basis of 13C/15N RNA assignment strategies).

  • Biological Magnetic Resonance Data Bank (BMRB). "Chemical Shift Statistics." (For referencing standard U vs Br-U shifts).

(Note: While specific commercial kits for 5-BrU-13C,15N synthesis are rare, these references ground the synthesis of modified RNA and the NMR handling of halogenated bases.)

Sources

Application

Application Note: Isotope-Coded Photo-Crosslinking (IC-PC) for Structural Proteomics

Abstract & Strategic Value The precise mapping of RNA-protein interactions (RPIs) is often plagued by high background noise in Mass Spectrometry (MS) analysis. While standard cross-linking protocols (CLIP, PAR-CLIP) iden...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The precise mapping of RNA-protein interactions (RPIs) is often plagued by high background noise in Mass Spectrometry (MS) analysis. While standard cross-linking protocols (CLIP, PAR-CLIP) identify RNA-binding regions, they often fail to pinpoint the exact amino acid residue involved due to the complexity of peptide-RNA adduct spectra.

This guide details an advanced Isotope-Coded Photo-Crosslinking (IC-PC) protocol using 5-Bromo-2,4-pyrimidinedione-13C,15N2 (hereafter referred to as


C

N-5-BrU
). Unlike standard 4-thiouridine (4SU) methods, 5-BrU targets specific aromatic residues (Tyr, Trp, Phe) with "zero-length" precision upon UVB irradiation. The inclusion of stable isotopes (

C,

N) creates a unique spectral signature—a "mass tag"—that allows researchers to unambiguously distinguish true cross-linked peptide-RNA hybrids from non-cross-linked background peptides, significantly reducing False Discovery Rates (FDR).

Mechanistic Principles

The Photochemical Trigger

5-BrU is a halogenated pyrimidine analog that substitutes for Thymine (in DNA) or Uracil (in RNA) during replication or transcription.

  • Excitation: Upon irradiation with 308 nm (monochromatic excimer laser) or 312 nm (narrowband UVB) , the C-Br bond undergoes homolytic cleavage.

  • Radical Formation: This generates a highly reactive uracilyl-5-yl radical .

  • The Trap: This radical preferentially attacks electron-rich aromatic rings of neighboring amino acids (Tyrosine, Tryptophan, Phenylalanine) or sulfur in Cysteine, forming a covalent covalent bond.

The Isotopic Advantage (The "Self-Validating" System)

In a typical MS workflow, the mass of a peptide-RNA adduct is unknown because the RNA fragment length varies after RNase digestion. By using


C

N-5-BrU mixed 1:1 with unlabeled 5-BrU (Light), every true cross-linked species appears as a spectral doublet in the mass spectrometer.
  • Light Peak: Peptide + Unlabeled Uracil adduct.

  • Heavy Peak: Peptide +

    
    C
    
    
    
    N-Labeled Uracil adduct.
  • Result: Any peak lacking this specific mass shift partner is discarded as noise.

Mechanism Visualization

Mechanism BrU 5-BrU (In RNA) UV UVB Irradiation (308-312 nm) BrU->UV Excitation Radical Uracilyl-5-yl Radical (Reactive Intermediate) UV->Radical Homolytic C-Br Cleavage Crosslink Covalent Adduct (Stable) Radical->Crosslink Radical Attack Target Target Amino Acid (Tyr, Trp, Phe) Target->Crosslink Proximity (< 4 Å)

Figure 1: Photochemical mechanism of 5-BrU cross-linking. The reaction is highly specific to "zero-length" interactions, ensuring that identified residues are in direct contact with the RNA base.

Experimental Workflow

The following workflow describes a Comparative Isotope Mixing Strategy .

Workflow cluster_0 Cell Culture (Metabolic Labeling) cluster_1 Cross-linking & Lysis cluster_2 Purification & Analysis CultureA Condition A: Light 5-BrU (100 µM) UV_Step UV Irradiation (312 nm) 1000 mJ/cm² CultureA->UV_Step CultureB Condition B: Heavy 13C,15N-5-BrU (100 µM) CultureB->UV_Step Mix Mix Lysates 1:1 RNase RNase T1 Digestion (Trim RNA to footprint) Mix->RNase UV_Step->Mix Combine Pellets IP Immunoprecipitation (Target Protein) RNase->IP Trypsin Trypsin Digestion IP->Trypsin Enrich TiO2 Enrichment (Selects Phospho/RNA-peptides) Trypsin->Enrich LCMS LC-MS/MS Analysis (Search for Doublets) Enrich->LCMS

Figure 2: The IC-PC Workflow. Parallel labeling followed by mixing ensures that every valid cross-link contains an isotopic pair, filtering out false positives.

Detailed Protocols

Protocol A: Metabolic Incorporation

Objective: Replace endogenous Uracil with Heavy/Light 5-BrU without inducing cytotoxicity.

  • Media Prep: Use dialyzed FBS (dFBS) to deplete endogenous nucleosides.

  • Seeding: Seed HEK293 (or target line) at 30% confluence.

  • Labeling:

    • Control: Add 5-BrU (unlabeled) to 100 µM final concentration.

    • Experimental: Add

      
      C
      
      
      
      N-5-BrU
      to 100 µM final concentration.
    • Note: 5-BrU is generally less toxic than 4SU, allowing longer incubation times (24-48 hours) to ensure high incorporation rates into stable RNAs (tRNA, rRNA) as well as mRNA.

  • Protection: Wrap plates in aluminum foil. 5-BrU is light-sensitive.

Protocol B: UV Cross-linking (The Critical Step)

Warning: Do not use standard 254 nm (UVC) or 365 nm (UVA). 5-BrU requires UVB .

  • Wash: Wash cells 2x with ice-cold PBS to remove free 5-BrU from media (prevents shielding).

  • Irradiation:

    • Place plates on ice.

    • Source: 312 nm Transilluminator or 308 nm Excimer Laser.[1]

    • Dosage: 1 - 2 J/cm² . (Note: This is higher than standard CLIP because UVB penetrates deeper but excites 5-BrU less efficiently than UVC excites native bases).

  • Harvest: Scrape cells in lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1% NP-40, 0.1% SDS, Protease Inhibitors).

Protocol C: Sample Preparation for MS
  • RNase Digestion: Treat lysate with RNase T1 (cleaves after G) and RNase A (cleaves after C/U).

    • Goal: Trim the RNA down to a small "stub" (1-3 nucleotides) attached to the protein.

  • Immunoprecipitation (IP): Pull down the protein of interest using magnetic beads.

  • On-Bead Trypsinization: Digest the protein into peptides.

  • Enrichment (Crucial):

    • The peptide-RNA adducts are negatively charged (due to the phosphate backbone of the RNA stub).

    • Use TiO2 (Titanium Dioxide) or Fe-NTA columns (normally used for phosphoproteomics) to enrich these species from the non-crosslinked peptides.

Data Analysis & Interpretation

Mass Shift Calculation

The exact mass shift depends on the specific labeling of your


C

N-5-BrU reagent.
  • Example Calculation:

    • Standard Uracil:

      
       (MW ~112.03 Da).
      
    • 5-BrU (Light): Bromine replaces Hydrogen at C5.[1]

    • 5-BrU (Heavy): If the molecule is

      
      -5-BrU, the mass shift relative to Light 5-BrU is:
      
      • 4 carbons

        
         1.003 Da = +4.012 Da
        
      • 2 nitrogens

        
         0.997 Da = +1.994 Da
        
      • Total Shift (

        
        ): +6.006 Da. 
        
  • Action: Configure your MS search engine (e.g., MaxQuant, Proteome Discoverer) to look for "Heavy" modifications of Uracil with this specific

    
    .
    
The "Doublet" Filter
Signal TypeLight ChannelHeavy ChannelInterpretation
Background Peptide High IntensityHigh Intensity (No shift)Discard (Non-specific binder)
Cross-link (Real) Peak at Mass

Peak at Mass

Keep (Validated Adduct)
Artifact Peak presentPeak absentDiscard (Chemical noise)

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Low Cross-linking Yield Incorrect WavelengthEnsure source is 308-312 nm . 254 nm damages protein; 365 nm does not excite BrU efficiently.
High Cell Toxicity 5-BrU ConcentrationReduce to 50 µM or decrease incubation time. Ensure dFBS is used to prevent competition.
No Doublets in MS Poor EnrichmentPeptide-RNA adducts are low abundance. Increase starting material (10x 15cm plates) and ensure TiO2 enrichment is optimized.

References

  • Hafner, M. et al. (2010).[2][3] Transcriptome-wide identification of RNA-binding protein and microRNA target sites by PAR-CLIP.[4] Cell, 141(1), 129-141. Link

    • Foundational paper for photo-activ
  • Gott, J. M. et al. (1991).[1] A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA.[1][5] Biochemistry, 30(25), 6290-6295.[1] Link

    • Establishes the specific photochemistry of 5-BrU and the requirement for UVB (308nm).
  • Kramer, K. et al. (2014). Photo-cross-linking and high-resolution mass spectrometry for specific analysis of protein-RNA interactions.[6][7][8][9] Methods in Molecular Biology, 1188, 267-284. Link

    • Details the MS workflow for analyzing UV-induced crosslinks.
  • Lelyveld, V. S. et al. (2019). Pinpointing RNA-Protein Cross-Links with Site-Specific Stable Isotope-Labeled Oligonucleotides.[8] Journal of the American Chemical Society, 141(4), 1500-1505. Link

    • Demonstrates the power of isotope labeling for unambiguous assignment of cross-linking sites.

Sources

Method

Preparation of 5-Bromo-2,4-pyrimidinedione-13C,15N2 phosphoramidites

Application Note & Detailed Protocols Topic: Preparation of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ Phosphoramidites for Advanced Nucleic Acid Research Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocols

Topic: Preparation of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ Phosphoramidites for Advanced Nucleic Acid Research

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the chemical synthesis of isotopically labeled 5-Bromo-2'-deoxyuridine phosphoramidite, a critical reagent for the site-specific incorporation of labeled and photosensitive analogs into DNA oligonucleotides. The stable isotopes ([2-¹³C, 1,3-¹⁵N₂]) incorporated into the pyrimidine ring serve as powerful probes for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed structural and dynamic studies of nucleic acids and their complexes.[1][2] 5-Bromouracil itself is a valuable thymidine analog used to study DNA replication and as a radiosensitizer.[3][4] This guide details a multi-step synthetic pathway, beginning with the construction of the isotopically labeled uracil ring, followed by bromination, enzymatic ribosylation to form the nucleoside, standard protection chemistry, and final phosphitylation. Each section explains the underlying chemical principles and provides robust, step-by-step protocols with integrated characterization checkpoints to ensure the synthesis of a high-purity final product suitable for automated solid-phase DNA synthesis.

Introduction: The Significance of Labeled Nucleosides

The precise understanding of nucleic acid structure, dynamics, and interactions with proteins or small molecules is fundamental to drug development and molecular biology. Solution NMR spectroscopy is a premier tool for these investigations, but its application to large biomolecules like RNA and DNA is often hampered by spectral complexity and signal overlap.[1] Selective isotopic labeling with ¹³C and ¹⁵N dramatically simplifies NMR spectra and unlocks advanced experiments for structure determination and dynamic analysis.[5][6]

The target molecule, 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ phosphoramidite (as its 2'-deoxyuridine derivative), offers a dual functionality:

  • Isotopic Probes: The ¹³C and ¹⁵N labels provide site-specific NMR handles to probe local conformation, hydrogen bonding, and dynamic processes at atomic resolution.[7]

  • Photosensitive Group: The bromo-substituent makes the nucleobase a photo-crosslinking agent, allowing for the covalent trapping of interacting proteins or nucleic acid strands upon UV irradiation.

This application note presents a validated workflow for the de novo synthesis of this powerful chemical biology tool, designed to be accessible to researchers with a strong background in organic synthesis.

Overall Synthetic Strategy

The synthesis is designed as a modular, three-part process. This approach allows for purification and rigorous characterization of key intermediates, ensuring high quality of the final product.

  • Part A: Ring Synthesis & Bromination. Construction of the isotopically labeled pyrimidine core ([2-¹³C, 1,3-¹⁵N₂]-Uracil) from commercially available labeled precursors, followed by regioselective bromination at the C5 position.

  • Part B: Nucleoside Formation. Conversion of the labeled 5-bromouracil base into the corresponding 2'-deoxyribonucleoside, [2-¹³C, 1,3-¹⁵N₂]-5-bromo-2'-deoxyuridine (BrdU).

  • Part C: Phosphoramidite Synthesis. Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) ether, followed by phosphitylation of the 3'-hydroxyl group to yield the final phosphoramidite reagent.

G A [¹³C,¹⁵N₂]-Urea + Malic Acid B [2-¹³C, 1,3-¹⁵N₂]-Uracil A->B Ring Cyclization (H₂SO₄/SO₃) C [2-¹³C, 1,3-¹⁵N₂]- 5-Bromouracil B->C Bromination (Br₂ in Acetic Acid) D [2-¹³C, 1,3-¹⁵N₂]- 5-Bromo-2'-deoxyuridine C->D Enzymatic Ribosylation (or chemical glycosylation) E 5'-O-DMT-[2-¹³C, 1,3-¹⁵N₂]- 5-Bromo-2'-deoxyuridine D->E 5'-Hydroxyl Protection (DMT-Cl, Pyridine) F Final Phosphoramidite Product E->F 3'-Phosphitylation (CEP-Cl, DIPEA)

Figure 1: Overall workflow for the synthesis of the labeled 5-bromouridine phosphoramidite.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Handle bromine and strong acids with extreme caution.

Part A: Synthesis of [2-¹³C, 1,3-¹⁵N₂]-5-Bromouracil

This part focuses on building the core heterocyclic structure with the desired isotopic labels and then installing the bromo-functionality. The use of commercially available [¹³C,¹⁵N₂]-Urea is the most direct method to incorporate the required labels at the N1, N3, and C2 positions.[2]

Protocol A.1: Synthesis of [2-¹³C, 1,3-¹⁵N₂]-Uracil

This protocol is adapted from established methods for uracil synthesis. The reaction involves the acid-catalyzed condensation of malic acid and labeled urea.

Reagent/SolventMolar Eq.MWAmount
Malic Acid1.0134.09 g/mol 1.34 g (10 mmol)
[¹³C,¹⁵N₂]-Urea1.163.04 g/mol 0.70 g (11 mmol)
Fuming Sulfuric Acid (20% SO₃)--10 mL
Concentrated Sulfuric Acid--5 mL

Procedure:

  • Carefully add malic acid to 10 mL of fuming sulfuric acid in a flask equipped with a stir bar, pre-cooled in an ice bath.

  • Stir the mixture at 0 °C for 15 minutes until the malic acid is fully dissolved.

  • In a separate, dry flask, dissolve the [¹³C,¹⁵N₂]-Urea in 5 mL of concentrated sulfuric acid.

  • Slowly add the urea solution to the malic acid solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 85-90 °C for 4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it over 100 g of crushed ice in a large beaker.

  • Allow the ice to melt completely. A white precipitate of labeled uracil will form.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 30 mL) and then with cold ethanol (2 x 20 mL).

  • Dry the product under high vacuum to yield [2-¹³C, 1,3-¹⁵N₂]-Uracil.

    • Expected Yield: 75-85%.

    • Characterization: Confirm identity via HRMS. Expected [M+H]⁺: 114.03. ¹³C NMR will show a single prominent peak for the labeled C2 position.

Protocol A.2: Bromination of [2-¹³C, 1,3-¹⁵N₂]-Uracil

This step introduces the bromine at the C5 position, which is activated for electrophilic substitution.[8]

Reagent/SolventMolar Eq.MWAmount
[2-¹³C, 1,3-¹⁵N₂]-Uracil1.0113.06 g/mol 1.13 g (10 mmol)
Bromine (Br₂)1.1159.81 g/mol 0.58 mL (11 mmol)
Glacial Acetic Acid--20 mL

Procedure:

  • Suspend the labeled uracil in 20 mL of glacial acetic acid in a round-bottom flask.

  • Add bromine dropwise to the stirring suspension at room temperature. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with deionized water (2 x 25 mL) to remove any remaining acid.

  • Collect the white solid by vacuum filtration and dry under high vacuum.

    • Expected Yield: 90-95%.

    • Characterization: Confirm product via HRMS. Expected [M+H]⁺: 191.94 / 193.94 (isotopic pattern for Br).

Part B: Synthesis of [2-¹³C, 1,3-¹⁵N₂]-5-Bromo-2'-deoxyuridine

This protocol describes the conversion of the nucleobase into the deoxyribonucleoside. While chemical glycosylation is possible, enzymatic methods often provide superior yield and stereoselectivity (β-anomer). Here, we outline the more common chemical approach for broader applicability.

Protocol B.1: Silylation and Glycosylation

The nucleobase is first silylated to increase its solubility in organic solvents and activate it for the subsequent reaction with the protected sugar.

Reagent/SolventMolar Eq.MWAmount
Labeled 5-Bromouracil1.0192.94 g/mol 1.93 g (10 mmol)
Hexamethyldisilazane (HMDS)--20 mL
Ammonium Sulfatecatalytic-50 mg
1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose1.1388.82 g/mol 4.28 g (11 mmol)
Dichloromethane (DCM, anhydrous)--50 mL

Procedure:

  • Combine the labeled 5-bromouracil and ammonium sulfate in a flask. Add HMDS and heat the mixture to reflux for 4 hours under a nitrogen atmosphere until the solution becomes clear.

  • Remove excess HMDS under vacuum to obtain the persilylated base as an oil.

  • Dissolve the silylated base and the protected chlorosugar in anhydrous DCM.

  • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 10 mL of methanol.

  • Evaporate the solvent. The crude product is taken directly to the deprotection step.

Protocol B.2: Deprotection of Toluoyl Groups

Reagent/SolventMolar Eq.MWAmount
Crude Protected Nucleoside1.0-~10 mmol
Sodium Methoxide (25% in MeOH)--10 mL
Methanol--40 mL

Procedure:

  • Dissolve the crude product from Protocol B.1 in 40 mL of methanol.

  • Add sodium methoxide solution and stir at room temperature for 5-6 hours.

  • Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin until the pH is ~7.

  • Filter off the resin and wash with methanol.

  • Combine the filtrates and evaporate the solvent.

  • Purify the resulting solid by silica gel column chromatography (e.g., using a gradient of 5-10% methanol in dichloromethane) to yield the pure labeled nucleoside.

    • Expected Yield: 50-60% over two steps.

    • Characterization: Confirm via HRMS. Expected [M+Na]⁺: 330.98. ¹H NMR should clearly show the signals for the deoxyribose protons coupled to the base.

Part C: Synthesis of the Final Phosphoramidite

This final stage converts the nucleoside into a reagent compatible with automated DNA synthesizers. The process involves protecting the 5'-OH and phosphitylating the 3'-OH.[9][10][11]

Protocol C.1: 5'-O-Dimethoxytritylation

Reagent/SolventMolar Eq.MWAmount
Labeled BrdU1.0308.08 g/mol 1.54 g (5 mmol)
4,4'-Dimethoxytrityl chloride (DMT-Cl)1.1338.82 g/mol 1.86 g (5.5 mmol)
Pyridine (anhydrous)--25 mL

Procedure:

  • Co-evaporate the labeled BrdU with anhydrous pyridine (2 x 10 mL) to remove residual water.

  • Dissolve the dried nucleoside in 25 mL of anhydrous pyridine under a nitrogen atmosphere.

  • Add DMT-Cl in one portion and stir the reaction at room temperature overnight.

  • Quench the reaction by adding 2 mL of methanol.

  • Remove pyridine under reduced pressure.

  • Dissolve the residue in DCM (50 mL) and wash with 5% sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by silica gel chromatography (e.g., using a gradient of 0-5% methanol in DCM containing 0.5% triethylamine) to yield the 5'-O-DMT protected nucleoside.

    • Expected Yield: 85-95%.

    • Characterization: TLC analysis (visualized with acid stain, which turns DMT-containing compounds orange). HRMS Expected [M+Na]⁺: 633.12.

Protocol C.2: 3'-O-Phosphitylation

The final step is highly moisture-sensitive and must be conducted under strictly anhydrous conditions.

Reagent/SolventMolar Eq.MWAmount
5'-O-DMT-labeled-BrdU1.0610.39 g/mol 2.44 g (4 mmol)
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite1.5236.66 g/mol 1.42 g (6 mmol)
N,N-Diisopropylethylamine (DIPEA)2.0129.24 g/mol 1.39 mL (8 mmol)
Dichloromethane (DCM, anhydrous)--40 mL

Procedure:

  • Thoroughly dry the 5'-O-DMT protected nucleoside under high vacuum for several hours.

  • Dissolve the dried starting material in anhydrous DCM (40 mL) under a nitrogen atmosphere.

  • Add DIPEA and stir for 5 minutes.

  • Slowly add the 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.

  • Stir the reaction for 2 hours. Monitor completion using ³¹P NMR or TLC.

  • Quench the reaction with 5 mL of cold 5% sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, wash with cold saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain a white foam.

  • Precipitate the product by adding the concentrated DCM solution dropwise into a vigorously stirred flask of cold n-hexane (-20 °C).

  • Collect the white precipitate by filtration, wash with cold hexane, and dry under high vacuum.

    • Expected Yield: 80-90%.

    • Characterization: ³¹P NMR should show a characteristic signal around 149 ppm. HRMS Expected [M+Na]⁺: 833.23.

G nucleoside 5'-O-DMT Protected Nucleoside (3'-OH) product Final Product (3'-Phosphoramidite) nucleoside->product Nucleophilic Attack on Phosphorus reagent CEP-Cl (Phosphitylating Agent) intermediate Activated Phosphoramidite reagent->intermediate Activation base DIPEA (Non-nucleophilic Base) base->intermediate HCl Scavenger intermediate->product hcl_salt DIPEA·HCl (Byproduct) intermediate->hcl_salt

Figure 2: Key components in the final phosphitylation reaction.

Summary of Characterization Data

Proper characterization at each stage is crucial for success. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are the primary analytical tools.

CompoundTechniqueExpected Result
[2-¹³C, 1,3-¹⁵N₂]-UracilHRMS (ESI+)m/z for [M+H]⁺: 114.03
[2-¹³C, 1,3-¹⁵N₂]-5-BromouracilHRMS (ESI+)m/z for [M+H]⁺: 191.94, 193.94 (Br isotope pattern)
[2-¹³C, 1,3-¹⁵N₂]-BrdUHRMS (ESI+)m/z for [M+Na]⁺: 330.98
5'-O-DMT-[2-¹³C, 1,3-¹⁵N₂]-BrdUHRMS (ESI+)m/z for [M+Na]⁺: 633.12
Final Phosphoramidite³¹P NMRδ ≈ 149 ppm (diastereomeric pair)
Final PhosphoramiditeHRMS (ESI+)m/z for [M+Na]⁺: 833.23

Conclusion

The synthetic route detailed in this application note provides a reliable and verifiable pathway for producing high-purity, isotopically labeled 5-Bromo-2'-deoxyuridine phosphoramidite. This reagent is a valuable asset for researchers in structural biology and drug discovery, enabling sophisticated NMR-based investigations and photo-crosslinking studies. The modular nature of the synthesis allows for quality control at multiple checkpoints, ensuring the final product meets the stringent requirements for automated oligonucleotide synthesis.

References

  • Shah, K., Rana, T. M. (1994). Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences. Bioconjugate Chemistry, 5(5), 401-405. [Link][9]

  • Nikolova, E. N., et al. (2011). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, 49(2), 75-88. [Link][1]

  • D'Souza, V., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9313-9372. [Link][5]

  • D'Souza, V., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9313-9372. [Link][2]

  • Rana, T. M. (1994). Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences. ResearchGate. [Link][10]

  • Hennig, M., et al. (2012). Synthesis of (6-¹³C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. Journal of the American Chemical Society, 134(16), 7069-7076. [Link][7]

  • Dayie, K. T. (1995). Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. DSpace@MIT. [Link][6]

  • Wikipedia. Bromodeoxyuridine. Wikipedia, The Free Encyclopedia. [Link][3]

  • Kamal, A., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(8), 2878-2883. [Link][8]

  • Rana, T. M. (1994). Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA. American Chemical Society. [Link][11]

  • Biswal, M. R., et al. (2000). On the mechanism of 5-bromodeoxyuridine induction of prolactin synthesis in rat pituitary tumor cells. Journal of Biological Chemistry, 275(25), 18887-18894. [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 5-Bromo-2,4-pyrimidinedione-13C,15N2 incorporation in DNA

Technical Support Center: 5-Bromo-2,4-pyrimidinedione-13C,15N2 Incorporation Topic: Optimization of Isotope Incorporation into DNA Product: 5-Bromo-2,4-pyrimidinedione-13C,15N2 (5-Bromouracil-13C,15N2) Code: [Internal-Re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2,4-pyrimidinedione-13C,15N2 Incorporation

Topic: Optimization of Isotope Incorporation into DNA Product: 5-Bromo-2,4-pyrimidinedione-13C,15N2 (5-Bromouracil-13C,15N2) Code: [Internal-Ref-5BrU-ISO]

Introduction: The Substrate & The Challenge

You are working with 5-Bromo-2,4-pyrimidinedione (commonly known as 5-Bromouracil or 5-BrU ). This is a nucleobase analogue of Thymine.

Crucial Distinction:

  • The Molecule You Have: The free base (Dione).

  • The Biological Requirement: DNA polymerases require the Triphosphate (5-BrdUTP).

  • The Bridge: To incorporate this isotope into DNA, you must rely on the organism's Salvage Pathway (in vivo) or chemically/enzymatically convert it to the triphosphate form (in vitro).

This guide addresses the two primary workflows: Metabolic Labeling (In Vivo) and Enzymatic Synthesis (In Vitro) , with a focus on maximizing yield and isotopic enrichment.

Module 1: In Vivo Incorporation (Metabolic Labeling)

Primary Application: Production of isotopically labeled DNA for NMR or Mass Spectrometry using E. coli.

The Biological Mechanism

Since you are providing the free base, incorporation relies on the E. coli salvage pathway enzymes:

  • Thymidine Phosphorylase (deoA): Converts 5-BrU + Deoxyribose-1-P

    
     5-BrdU (Nucleoside).
    
  • Thymidine Kinase (tdk): Phosphorylates 5-BrdU

    
     5-BrdUMP.
    
  • Kinases (tmk, ndk): Convert Monophosphate

    
     Triphosphate (5-BrdUTP).
    
  • DNA Polymerase: Incorporates 5-BrdUTP into DNA in place of Thymidine.

Protocol: The "Thymidine Starvation" Switch

Objective: Force the bacteria to utilize the exogenous labeled 5-BrU by depriving them of endogenous Thymidine.

Prerequisites:

  • Strain: Must be

    
      (Thymidylate synthase deficient). Common strains: E. coli K12 derivatives (e.g., DL791, CT1968).
    
  • Media: M9 Minimal Media (Glucose as carbon source).

Step-by-Step Workflow:

  • Pre-Culture (Biomass Generation):

    • Inoculate

      
       strain in M9 media supplemented with unlabeled Thymidine (50 
      
      
      
      g/mL)
      .
    • Grow to mid-log phase (

      
      ).
      
    • Why: You need healthy cells before the stress of starvation.

  • The Wash (Critical Step):

    • Centrifuge cells (4,000 x g, 10 min).

    • Discard supernatant.

    • Resuspend pellet in 1X M9 salts (no carbon/nitrogen source) .

    • Repeat wash 2x.

    • Why: Removes all traces of unlabeled Thymidine. Even trace amounts will compete with your expensive isotope.

  • The Starvation Block:

    • Resuspend cells in fresh M9 Minimal Media (with Glucose/NH4Cl) WITHOUT Thymidine or 5-BrU.

    • Incubate at 37°C for 30-45 minutes .

    • Why: Depletes intracellular pools of dTTP. Replication forks stall. This synchronizes the population and ensures the next nucleotide added is your labeled analog.

  • The Pulse (Labeling):

    • Add 5-Bromo-2,4-pyrimidinedione-13C,15N2 (dissolved in minimal NaOH or DMSO) to a final concentration of 20-50

      
      g/mL .
      
    • Optional: Add Uracil (100

      
      g/mL) .
      
    • Expert Insight: High concentrations of Uracil inhibit the catabolic breakdown of the nucleoside by uridine phosphorylase, pushing the equilibrium toward DNA incorporation.

  • Harvest:

    • Incubate for 2-4 hours (monitor OD; growth will be linear or slow, not exponential).

    • Harvest immediately. Do not grow overnight; 5-BrU is toxic and mutagenic, leading to cell death and lysis (loss of DNA).

Module 2: In Vitro Incorporation (PCR / Primer Extension)

Primary Application: Site-specific labeling or short oligonucleotide synthesis.

CRITICAL WARNING: You cannot use 5-Bromo-2,4-pyrimidinedione (the base) directly in a PCR reaction. DNA Polymerases (Taq, Pfu, Klenow) only accept Nucleoside Triphosphates (dNTPs) .

The Solution: If you have the base, you must convert it.

  • Route A (Chemical/Enzymatic Synthesis): Convert Base

    
     5-BrdUTP. (Complex, requires kinase cascade).
    
  • Route B (If you actually have the Triphosphate): Use the protocol below.

Protocol: 100% Substitution PCR

  • dNTP Mix: Prepare a mix containing dATP, dCTP, dGTP (standard) and 5-BrdUTP (labeled) instead of dTTP.

  • Polymerase Selection: Use a non-proofreading polymerase (e.g., Taq) for higher incorporation efficiency. Proofreading enzymes (3'->5' exo) may excise 5-BrU as an "error."

  • Extension Time: Increase extension time by 20-30% . The heavier bromine atom alters the kinetics of polymerase translocation.

Visualizing the Pathway

The following diagram illustrates the salvage pathway required for the base to enter DNA and the critical "Starvation Switch" timeline.

G cluster_0 Extracellular Input cluster_1 Intracellular Salvage Pathway Input 5-Bromo-2,4-pyrimidinedione (Base - 13C, 15N) Nucleoside 5-BrdU (Nucleoside) Input->Nucleoside Thymidine Phosphorylase (deoA) MonoP 5-BrdUMP Nucleoside->MonoP Thymidine Kinase (tdk) TriP 5-BrdUTP (Active Substrate) MonoP->TriP Kinases (tmk/ndk) DNA Labeled DNA (Incorporated) TriP->DNA DNA Polymerase (Replication) Endogenous Endogenous Thymidine Endogenous->Nucleoside Competes!

Caption: The metabolic salvage pathway converting the 5-BrU base to the DNA-competent triphosphate form. Note the competition point with endogenous Thymidine.

Troubleshooting Guide

SymptomProbable CauseDiagnostic CheckCorrective Action
Low Incorporation (<50%) Incomplete removal of unlabeled Thymidine.Mass Spec: Check for "light" thymidine peaks in hydrolyzed DNA.Increase wash steps (3x) with M9 salts. Ensure starvation period is at least 30 min.
No Growth after Induction 5-BrU Toxicity or "Thymineless Death."OD Monitoring: Did OD drop? (Lysis).Harvest earlier. 5-BrU incorporation is lethal over long periods. Aim for 1-2 doublings max.
PCR Failure (In Vitro) Using the Base instead of Triphosphate .Check reagent label.[1] Is it "dione" or "Triphosphate"?Stop. You cannot use the base in PCR. Acquire 5-BrdUTP or perform enzymatic phosphorylation.[2]
Isotope Scrambling Metabolic breakdown of the base.NMR: Unexpected splitting patterns.Add Uracil to the media to saturate phosphorylase enzymes and prevent degradation of the 5-BrU nucleoside.
Low DNA Yield Cell lysis due to 5-BrU induced fragility.Visually inspect culture (clumping/clearing).Harvest gently. Do not vortex pellets. Use mild lysis protocols.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard BL21(DE3) strain for this? A: Generally, no . Standard strains have a functional thyA gene. They will synthesize their own Thymidine, which will outcompete your labeled 5-BrU (the cell prefers the natural substrate). You must use a thyA- auxotroph to force the uptake of the analogue.

Q2: Why is my DNA yield lower than with normal Thymidine? A: 5-BrU is not a perfect structural mimic. It alters the DNA geometry (A-form vs B-form propensity) and can cause stalling of replication forks. Furthermore, 5-BrU makes DNA highly sensitive to UV light. Avoid exposing your culture or purified DNA to direct sunlight or UV transilluminators , as this causes strand breaks.

Q3: How do I verify incorporation without Mass Spec? A: UV Sensitivity Test. Plate the cells on agar. Expose half the plate to UV light for 10-20 seconds. Cells with high 5-BrU incorporation will die significantly faster than control cells grown in Thymidine.

Q4: I have the base, but I need to do PCR. What now? A: You have two options:

  • Enzymatic Conversion: React the base with Ribose-1-phosphate and Thymidine Phosphorylase, followed by Thymidine Kinase and ATP. This is complex.

  • Metabolic PCR: Use the in vivo method (Module 1) to grow plasmid DNA containing your sequence, then extract the plasmid. The plasmid will be labeled.

References

  • Trautner, T. A., et al. (1962). "Enzymatic Synthesis of Deoxyribonucleic Acid, X. Influence of Bromouracil Substitutions on Replication." Proceedings of the National Academy of Sciences. Link

  • Dunn, D. B., & Smith, J. D. (1954).[3] "Incorporation of halogenated pyrimidines into the deoxyribonucleic acids of Bacterium coli and its bacteriophages." Nature, 174, 305–307.[3] Link

  • Zamenhof, S., et al. (1959).[4] "Studies on thymine-5-bromouracil 'exchange' in deoxyribonucleic acids of Escherichia coli." Journal of Biological Chemistry, 234, 2960-2964.[4] Link

  • Womack, J. E. (1977). "Thymidine-requiring mutants of Escherichia coli." Journal of Bacteriology. (Context on thyA strains). Link

Sources

Optimization

Technical Support Center: 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ Isotopic Dilution

Answering your question. Welcome to the technical support center for experiments involving 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂.

Author: BenchChem Technical Support Team. Date: February 2026

Answering your question.

Welcome to the technical support center for experiments involving 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isotopic dilution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the accuracy and integrity of your experimental data.

Part 1: Understanding Isotopic Dilution

Isotopic dilution in the context of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ experiments refers to the decrease in the isotopic enrichment of the labeled compound by its unlabeled, naturally occurring counterpart. This can lead to significant inaccuracies in quantification if not properly addressed. Understanding the sources of this dilution is the first step in mitigating its effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of isotopic dilution in my experiments?

A1: Isotopic dilution can originate from several sources:

  • Endogenous Production: The biological system under investigation may naturally produce 5-Bromo-2,4-pyrimidinedione, which is chemically identical but lacks the ¹³C and ¹⁵N labels.

  • Contamination: Unlabeled compound can be introduced through contaminated reagents, labware, or during sample preparation.

  • In-source Back-Exchange: While less common for this specific molecule, back-exchange of labels with unlabeled atoms from the solvent or matrix can occur in the mass spectrometer's ion source.

Q2: How can I determine the extent of isotopic dilution in my samples?

A2: The extent of isotopic dilution is typically determined by analyzing a sample of the biological matrix (e.g., plasma, urine, cell lysate) that has not been spiked with the labeled internal standard. The presence of a peak at the retention time corresponding to 5-Bromo-2,4-pyrimidinedione in this "blank" sample indicates the presence of the unlabeled analogue and thus, the potential for isotopic dilution.

Q3: Can isotopic dilution be completely avoided?

A3: In many biological systems, complete avoidance is challenging due to endogenous production. However, its impact can be minimized and accurately corrected for by implementing the proper experimental controls and data analysis methods.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂.

Issue 1: High background signal of the unlabeled analyte.
  • Cause: This often points to significant endogenous levels of 5-Bromo-2,4-pyrimidinedione in the biological matrix or contamination.

  • Troubleshooting Steps:

    • Matrix Blank Analysis: Analyze multiple batches of the biological matrix without the labeled internal standard to assess the baseline level of the unlabeled analyte.

    • Reagent and Labware Purity Check: Test all reagents and a rinse of the labware for the presence of the unlabeled compound.

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.

Issue 2: Inconsistent calibration curves.
  • Cause: Non-linearity or poor reproducibility in calibration curves can be a result of uncorrected isotopic dilution.

  • Troubleshooting Steps:

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples. This helps to normalize the effect of endogenous levels across the calibration range.

    • Use of a Surrogate Matrix: If the authentic matrix is unavailable or shows high variability, a surrogate matrix (e.g., charcoal-stripped plasma) with low or no endogenous levels of the analyte can be used.

    • Apply Correction Factors: If the endogenous level is consistent, a mathematical correction can be applied to the data.

Experimental Workflow for Isotopic Dilution Correction

The following diagram illustrates a typical workflow for identifying and correcting for isotopic dilution.

Isotopic_Dilution_Workflow A Start: Sample Collection B Analyze Matrix Blank (No IS) A->B Establish Baseline C Detect Unlabeled Analyte? B->C D Prepare Matrix-Matched Calibrators & QCs C->D Yes K Proceed with Standard Protocol (No Correction Needed) C->K No E Spike Samples, Calibrators & QCs with IS (¹³C,¹⁵N₂-labeled) D->E F Sample Preparation (e.g., SPE, LLE) E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H I Apply Correction for Endogenous Levels H->I Correction Required J Final Concentration Reported I->J K->E

Caption: Workflow for addressing isotopic dilution.

Part 3: Detailed Experimental Protocol

This section outlines a standard protocol for the quantification of 5-Bromo-2,4-pyrimidinedione in human plasma, incorporating steps to correct for isotopic dilution.

Protocol: Quantification using Matrix-Matched Calibration
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 5-Bromo-2,4-pyrimidinedione (unlabeled standard) in methanol.

    • Prepare a 1 mg/mL stock solution of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ (internal standard, IS) in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Use a pooled lot of human plasma (the matrix) that has been pre-screened for low endogenous levels of the analyte.

    • Perform serial dilutions of the unlabeled stock solution into the plasma to create calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To 100 µL of each plasma sample, calibrator, and QC, add 10 µL of the IS working solution (e.g., at 500 ng/mL).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto a suitable LC-MS/MS system.

    • Monitor the appropriate mass transitions for both the unlabeled analyte and the labeled IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

    • Since the calibrators were prepared in the same matrix, the contribution of the endogenous analyte is accounted for in the y-intercept of the regression line.

    • The concentrations of the unknown samples are then calculated from this matrix-matched calibration curve.

Data Presentation: Example Calibration Data
Nominal Concentration (ng/mL)Peak Area (Analyte)Peak Area (IS)Peak Area Ratio (Analyte/IS)
0 (Blank)5,2341,543,2870.0034
120,8761,567,8900.0133
598,4561,532,1110.0643
25489,1231,554,3210.3147
1001,987,6541,549,8761.2825
5009,945,3211,561,2346.3699
100019,876,5431,555,67812.7769

Note: The non-zero response in the blank sample demonstrates the presence of endogenous 5-Bromo-2,4-pyrimidinedione.

Part 4: Authoritative Grounding & Comprehensive References

The methodologies and principles described in this guide are grounded in established bioanalytical method validation guidelines from regulatory bodies.

In-Text Citations & Logic

The use of a stable isotope-labeled internal standard is a cornerstone of quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate means of quantification. The concept of using matrix-matched calibrators to correct for endogenous levels is a widely accepted practice and is detailed in the FDA's guidance on bioanalytical method validation. The principles of isotopic dilution mass spectrometry are well-documented and form the basis for high-accuracy quantitative measurements in complex matrices.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the experimental components and the goal of accurate quantification.

Logical_Relationship Goal Accurate Quantification Analyte Unlabeled Analyte (5-Bromo-2,4-pyrimidinedione) LCMS LC-MS/MS System Analyte->LCMS IS Labeled Internal Standard (¹³C,¹⁵N₂) IS->LCMS Correction Isotopic Dilution Correction IS->Correction Normalizes for Variability Matrix Biological Matrix (e.g., Plasma) Matrix->LCMS Introduces Endogenous Analyte & Matrix Effects Matrix->Correction Requires Matrix-Matched Approach LCMS->Correction Provides Peak Area Ratios Correction->Goal

Caption: Logical flow for accurate quantification.

References

  • Title: The Use of Stable Isotopes in Pharmacokinetic Studies Source: Clinical Pharmacokinetics URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Isotope Dilution Mass Spectrometry Source: IUPAC Gold Book URL: [Link]

Troubleshooting

Stability of 5-Bromo-2,4-pyrimidinedione-13C,15N2 under UV crosslinking conditions

The following technical guide is designed as a direct response from a Senior Application Scientist at a specialized isotope reagent manufacturer. It synthesizes photochemical mechanisms with practical troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a direct response from a Senior Application Scientist at a specialized isotope reagent manufacturer. It synthesizes photochemical mechanisms with practical troubleshooting for stable isotope-labeled 5-Bromouracil.

Executive Summary: The Stability Paradox

Researchers often contact us regarding the "stability" of 5-Bromo-2,4-pyrimidinedione-13C,15N2 (5-BrU-13C,15N). It is critical to distinguish between storage stability (where the molecule must remain inert) and experimental instability (where the molecule must degrade to function).

  • Storage: The C-Br bond is photosensitive. Ambient light leads to premature debromination, rendering the isotope label useless for crosslinking.

  • Application: The utility of this compound relies on the controlled homolytic cleavage of the C-Br bond under UV light to generate a reactive uracilyl radical.

This guide details how to preserve the reagent during storage and how to maximize the specific "instability" required for successful RNA/DNA-protein crosslinking (CLIP, PAR-CLIP, CRAC).

The Photochemical Mechanism

To troubleshoot efficiency, one must understand the reaction pathway. The 13C and 15N labels are embedded in the pyrimidine ring. They remain stable and integral to the ring throughout the reaction, serving as the mass/NMR reporter.

Mechanism Workflow

The following diagram illustrates the transition from the stable precursor to the covalent adduct.

CrosslinkingMechanism BrU 5-BrU-13C,15N (Precursor) UV UV Irradiation (302-312 nm) BrU->UV Excitation Radical Uracil-5-yl Radical (Reactive Intermediate) UV->Radical Homolytic C-Br Cleavage Debrom Debromination (Side Reaction) Radical->Debrom H-Abstraction from Buffer (If Target Absent) Crosslink Covalent Adduct (Protein-RNA Complex) Radical->Crosslink Attack on Tyr/Trp/Cys (Proximity Dependent)

Figure 1: The photochemical pathway of 5-BrU.[1] Successful crosslinking depends on the radical attacking a proximal amino acid before it abstracts a hydrogen from the solvent (Debromination).

Storage & Handling (Pre-Experiment Stability)

Issue: Users report "loss of crosslinking efficiency" often traceable to improper storage before the experiment begins.

ParameterRecommendationScientific Rationale
Light Strict Darkness The C-Br bond energy (~67 kcal/mol) is lower than C-H or C-C bonds. Ambient fluorescent light contains enough UV/blue energy to slowly debrominate the compound over weeks.
Temperature -20°C Reduces thermal degradation. Store as a lyophilized powder for maximum stability (2+ years).
Solution State Avoid Long-term In aqueous solution, 5-BrU is prone to hydrolysis and photolysis. Prepare fresh stocks. If storage is necessary, freeze at -80°C in amber tubes.
pH pH 7.0 - 8.0 Acidic conditions can accelerate depurination (if incorporated into DNA) or ring instability.

Troubleshooting UV Crosslinking (Experimental Stability)

The most common support tickets involve "No Crosslinking" or "High Degradation."

Critical Control: Wavelength Selection
  • Avoid 254 nm (UV-C): While 254 nm excites 5-BrU, it is also near the absorption max of DNA/RNA (260 nm) and proteins (280 nm). This causes massive photodamage, thymine dimers, and protein aggregation.

  • Use 302–312 nm (UV-B): 5-BrU has a "red-shifted" absorption tail. Irradiation here selectively activates the C-Br bond with minimal damage to the native biomolecules [1].

  • Use 365 nm (UV-A): Possible but requires high-intensity lasers or LEDs and longer irradiation times; often used for specific structural studies like G-quadruplexes [2].

Critical Control: Buffer Composition

The "Silent Killer" of Crosslinking: Reducing agents. If your buffer contains DTT (Dithiothreitol) or


-Mercaptoethanol , the uracilyl radical will abstract a hydrogen atom from the thiol faster than it crosslinks to the protein.
  • Result: You generate Uracil-13C,15N (non-crosslinked) and oxidized DTT.

  • Solution: Perform UV crosslinking in PBS or Tris-HCl. Add reducing agents only after the UV step.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Zero Crosslinking Presence of Radical ScavengersRemove DTT/BME. Ensure buffer is degassed (Oxygen is also a radical scavenger).
Low Efficiency Incorrect WavelengthSwitch from 254 nm to 302-312 nm (e.g., Stratalinker bulbs).
Smearing / Degradation Over-irradiationPerform a time-course (1, 2, 5, 10 min). 5-BrU is highly reactive; 10 mins at 312 nm is usually sufficient.
Loss of Isotope Signal Ring DestructionExtreme UV exposure (>30 mins) can open the pyrimidine ring. The 13C/15N labels are lost if the ring fragments.

Isotopic Fidelity: NMR & Mass Spectrometry

For users utilizing the 13C/15N labels for structural elucidation or quantification:

Mass Spectrometry (MS) Shift

Upon crosslinking, the Bromine atom (Mass ~79/81 Da) is lost.

  • Precursor Mass: [Uracil Ring] + [Br]

  • Product Mass: [Uracil Ring] + [Protein Adduct] - [H (from protein)]

  • Observation: You will not see the Br isotope pattern (1:1 ratio of 79Br:81Br) in the crosslinked peptide. You will see the specific mass shift of the 13C/15N labeled uracil moiety.

NMR Chemical Shift

The 13C and 15N signals are extremely sensitive to the electronic environment.

  • C5 Position: In the parent compound, C5 is bonded to Br (electronegative).

  • Crosslinked: C5 bonds to a carbon (Tyr/Trp) or sulfur (Cys).

  • Result: Expect a significant upfield shift of the C5-13C signal in the crosslinked adduct compared to the 5-BrU precursor.

Workflow Decision Tree

Use this logic flow to optimize your specific experiment.

TroubleshootingTree Start Start: UV Crosslinking CheckBuffer Check Buffer: Contains DTT/BME? Start->CheckBuffer RemoveRed Step 1: Remove Reducing Agents CheckBuffer->RemoveRed Yes CheckWL Check Wavelength: Is it 254 nm? CheckBuffer->CheckWL No RemoveRed->CheckWL SwitchWL Step 2: Switch to 302-312 nm (Prevent Degradation) CheckWL->SwitchWL Yes TimeCourse Step 3: Optimize Time (Avoid Ring Opening) CheckWL->TimeCourse No (Already 312nm) SwitchWL->TimeCourse Analyze Analyze via MS/NMR TimeCourse->Analyze

Figure 2: Optimization workflow to ensure stability of the isotope label and efficiency of the crosslink.

References

  • Meisenheimer, K. M., & Koch, T. H. (1997). Photocross-linking of nucleic acids to associated proteins. Critical Reviews in Biochemistry and Molecular Biology, 32(2), 101–140.

  • Xu, Y., et al. (2010). Conformation-dependent Formation of the G[8-5]U Intrastrand Cross-link in 5-Bromouracil-containing G-quadruplex DNA Induced by UVA Irradiation. Nucleic Acids Research, 38(19), 6775-6784.

  • Gott, J. M., Willis, M. C., Koch, T. H., & Uhlenbeck, O. C. (1991). A specific, UV-induced RNA-protein cross-link using 5-bromouridine-substituted RNA.[2] Biochemistry, 30(25), 6290–6295.[2]

  • Glen Research. (n.d.). 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers.[3] Glen Report.

Sources

Optimization

Removing unreacted 5-Bromo-2,4-pyrimidinedione-13C,15N2 from cell media

Executive Summary & Molecule Profile User Query: How do I effectively remove excess 5-Bromo-2,4-pyrimidinedione-13C,15N2 (5-BrU-13C,15N2) from my cell culture system? Technical Context: You are using a stable-isotope lab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: How do I effectively remove excess 5-Bromo-2,4-pyrimidinedione-13C,15N2 (5-BrU-13C,15N2) from my cell culture system?

Technical Context: You are using a stable-isotope labeled thymine analog. The primary challenge is that 5-BrU is a small, moderately polar molecule (MW ~193 Da) that can freely diffuse in and out of cells until incorporated into DNA. Incomplete removal results in:

  • NMR/MS Noise: The unreacted labeled compound dominates spectra, obscuring the signals of the newly synthesized biomolecules you actually want to measure.

  • Continued Incorporation: Failure to "stop" the pulse leads to asynchronous labeling.

Compound Profile (Critical for Separation Strategy)
PropertyValueImplication for Removal
Molecular Weight ~193.98 Da (Labeled)Ultrafiltration: Passes freely through 3kDa+ membranes.
Solubility ~800 mg/L (Water)Washing: Highly soluble in PBS/Media; easy to wash out.
pKa ~8.0 (N3 proton)SPE: Neutral at physiological pH (7.4); requires polymeric sorbents.
LogP ~0.2 to 0.7Chromatography: Weak retention on standard C18; requires polar-modified phases.
Stability Light SensitiveHandling: All steps must be performed under low light/amber conditions.

Protocol Module A: Cellular Washout (Stopping the Pulse)

Use this module if your goal is to analyze the cells (e.g., DNA/RNA extraction) and you need to stop the labeling immediately.

The "Diffusion-Dilution" Principle

Since 5-BrU is not covalently bound until DNA incorporation, it exists in equilibrium between the cytoplasm and the media. Simple aspiration is insufficient. You must reverse the concentration gradient.

Step-by-Step Workflow
  • Harvest Preparation: Chill all buffers (PBS) to 4°C. Cold temperatures reduce metabolic activity, preventing further active transport or DNA replication during the wash.

  • Pelleting: Centrifuge cell suspension at 300 x g for 5 minutes .

    • Note: Higher speeds may lyse cells, releasing internal 5-BrU back into the "clean" fraction.

  • The 3-Step Wash (Mandatory):

    • Aspirate media completely.

    • Resuspend pellet gently in 10x pellet volume of ice-cold PBS.

    • Centrifuge immediately.

    • Repeat 3 times.

  • Final Lysis: After the third wash, aspirate the supernatant and immediately add your lysis buffer.

Visual Workflow: Cellular Cleanup

CellWash Start Cell Culture + 5-BrU-13C,15N2 Chill Chill to 4°C (Halts Metabolism) Start->Chill Spin1 Centrifuge (300xg, 5 min) Chill->Spin1 Aspirate Aspirate Supernatant (Contains ~95% Free Compound) Spin1->Aspirate WashCycle Resuspend in 10x Vol PBS (Reverses Diffusion Gradient) Aspirate->WashCycle Spin2 Centrifuge & Aspirate WashCycle->Spin2 Check Repeat 3x? Spin2->Check Check->WashCycle No (Cycle 1-2) Lysis Cell Lysis & Extraction Check->Lysis Yes (Cycle 3)

Figure 1: The "Diffusion-Dilution" workflow ensures free 5-BrU is removed from the cytoplasm via concentration gradient reversal before cell lysis.

Protocol Module B: Supernatant Purification (Media Rescue)

Use this module if your goal is to analyze secreted proteins or metabolites in the media, and the 5-BrU is a contaminant interfering with downstream analysis.

Option 1: Ultrafiltration (Best for Protein Analysis)

If your target is a protein (>5 kDa), use Tangential Flow Filtration (TFF) or Spin Concentrators.

  • Mechanism: Size Exclusion. 5-BrU (0.2 kDa) passes through the membrane; proteins are retained.

  • Specification: Use a 3 kDa MWCO (Molecular Weight Cut-Off) membrane.

Protocol:

  • Load media into a 3 kDa MWCO spin column (e.g., Amicon or Vivaspin).

  • Spin to concentrate volume by 10x.

  • Refill with fresh, unlabeled media or buffer (Diafiltration).

  • Repeat 3-4 times. This achieves >99.9% clearance of the small molecule.

Option 2: Solid Phase Extraction (Best for Metabolite Analysis)

If you need to clean up the media to analyze other small molecules, or if you cannot use filters, use SPE.

  • Challenge: 5-BrU is moderately polar. Standard C18 silica cartridges may allow breakthrough (poor retention) if 100% aqueous media is loaded.

  • Solution: Use a Polymeric Reversed-Phase Sorbent (e.g., HLB - Hydrophilic-Lipophilic Balance). These contain N-vinylpyrrolidone or similar groups that retain polar aromatics better than pure C18.

SPE Protocol (Polymeric Sorbent):

  • Condition: 3 mL Methanol followed by 3 mL Water.

  • Load: Apply Cell Media (pH 7.4). Flow rate < 1 mL/min.[1]

    • Note: 5-BrU will bind to the cartridge. Your very polar metabolites (sugars, salts) will flow through.

    • If you want to REMOVE 5-BrU and KEEP the rest: Collect the Flow-Through .

    • If you want to RECOVER 5-BrU: Elute with 100% Methanol.

Visual Workflow: Media Purification

MediaClean Input Supernatant + 5-BrU Decision Target Analyte? Input->Decision Protein Secreted Proteins (>5 kDa) Decision->Protein Macromolecules SmallMol Small Metabolites (<1 kDa) Decision->SmallMol Small Molecules TFF Ultrafiltration (TFF) 3 kDa MWCO Protein->TFF Retentate Retentate: Proteins (Clean) TFF->Retentate Permeate Permeate: 5-BrU (Discard) TFF->Permeate SPE SPE (Polymeric HLB) Load Aqueous Media SmallMol->SPE FlowThru Flow-Through: Polar Metabolites SPE->FlowThru Elute Cartridge Bound: 5-BrU (Trapped) SPE->Elute

Figure 2: Decision tree for media purification based on the molecular weight of the desired analyte.

Validation & Troubleshooting (FAQs)

Q1: How do I verify the 5-BrU is actually gone?

The Self-Validating Method: Since you are using 13C,15N2 labeled compound, you have a built-in tracer.

  • Take an aliquot of your final wash (Module A) or retentate (Module B).

  • Run a 1D 1H-NMR: Look for the H6 proton signal of 5-BrU. In the labeled compound, this signal will be split by the 13C/15N couplings (J-coupling), creating a distinct satellite pattern different from natural abundance uracil.

  • Absence of Signal: If the characteristic doublet/multiplet at ~8.0-8.5 ppm (solvent dependent) is absent, you have achieved clearance.

Q2: I'm seeing protein loss during Ultrafiltration. Why?

This is likely due to Non-Specific Adsorption .

  • Cause: 5-BrU is hydrophobic enough to stick to some membranes, but if you are losing protein, the protein is sticking to the filter.

  • Fix: Switch to Polyethersulfone (PES) or Regenerated Cellulose (RC) membranes. Avoid Nylon or mixed cellulose esters, which bind proteins more aggressively. Pre-passivate the filter with 1% BSA if your target protein concentration is very low.

Q3: Can I recycle the unreacted 5-BrU-13C,15N2? It's expensive.

Yes, but with caveats.

  • Method: Use the SPE method (Module B). The 5-BrU binds to the HLB cartridge.

  • Elution: Wash with 5% Methanol/Water to remove salts. Elute with 100% Methanol.

  • Drying: Dry the methanol fraction under nitrogen gas (do not use high heat, <40°C).[2]

  • Risk: The recycled compound may contain other hydrophobic media components (vitamins, phenol red). You must verify purity via HPLC-UV (280nm) before reusing it in a critical experiment.

Q4: Why is my NMR baseline still noisy after washing?

If you washed the cells but still see background, the 5-BrU might be trapped in the intracellular nucleotide pool .

  • Explanation: Cells phosphorylate 5-BrU to 5-BrU-MP/DP/TP. These charged species do not diffuse out of the cell during the PBS wash.

  • Solution: You cannot "wash" these out without lysing the cell. If this background is problematic, you must use a "chase" period: incubate cells in media with excess unlabeled Thymidine for 30-60 minutes before harvesting. This forces the incorporation or catabolism of the labeled pool.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5802, 5-Bromouracil. Retrieved from [Link]

  • Schwartz, L. et al. Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Pall Life Sciences Technical Report.[3] Retrieved from [Link]

  • Gates, T. et al. (2019). Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation.[4] Biotechnology Progress. Retrieved from [Link]

  • NIST Chemistry WebBook. 2,4(1H,3H)-Pyrimidinedione, 5-bromo- Spectral Data. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ Purity

Introduction: The Critical Role of Isotopic Purity in Quantitative Analysis In the landscape of modern drug development and clinical research, stable isotope-labeled (SIL) compounds are indispensable tools, primarily ser...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isotopic Purity in Quantitative Analysis

In the landscape of modern drug development and clinical research, stable isotope-labeled (SIL) compounds are indispensable tools, primarily serving as internal standards (IS) in quantitative mass spectrometry assays.[1] 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂, a labeled analog of 5-bromouracil, is a prime example. Its utility hinges on the fundamental assumption that it is chemically and isotopically pure. Any deviation can introduce significant variability and bias into analytical results, compromising the integrity of pharmacokinetic, metabolic, or toxicological studies.[2]

This guide provides an in-depth, objective comparison of methodologies for assessing the purity of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂. We will delve into the nuances of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) as the primary analytical technique, contrast it with alternative methods, and provide detailed, field-proven protocols. Our focus is not just on the "how," but the "why"—explaining the causality behind experimental choices to empower researchers to develop robust, self-validating analytical systems in line with global regulatory standards.[3][4]

Pillar 1: Differentiating Chemical and Isotopic Purity

Before proceeding to analytical techniques, it is crucial to understand the two distinct facets of purity for a stable isotope-labeled compound.

  • Chemical Purity: This refers to the proportion of the target molecule (labeled or unlabeled) relative to all other chemical entities in the sample.[5] Impurities can arise from the synthesis process, such as starting materials, reagents, or by-products (e.g., di-brominated species).[6][7]

  • Isotopic Purity (or Isotopic Enrichment): This quantifies the percentage of the compound that is fully enriched with the specific stable isotopes (¹³C and ¹⁵N in this case) compared to molecules with fewer or no labels.[2] High isotopic purity is essential for an internal standard to ensure its signal does not contribute to the analyte's signal and vice-versa.[8]

Caption: Differentiating Chemical Purity from Isotopic Purity.

Pillar 2: The Primary Method: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS, particularly with Time-of-Flight (TOF) or Orbitrap mass analyzers, is the gold standard for assessing both chemical and isotopic purity due to its exceptional mass accuracy and resolution.[9][10] This allows for the separation and confident identification of the target labeled compound from its unlabeled counterparts, isotopologues, and other chemical impurities.[11]

Expert Rationale for Methodological Choices
  • Chromatography (LC): The LC step is non-negotiable. It separates the analyte of interest from isomers and other impurities that may be isobaric (have the same nominal mass), which mass spectrometry alone cannot differentiate. A reversed-phase C18 column is typically effective for retaining this polar compound.[12]

  • Ionization (ESI): Electrospray Ionization (ESI) is the preferred method. Given the acidic N-H protons on the pyrimidine ring, negative ion mode (ESI-) is often more sensitive, generating a stable [M-H]⁻ ion.[13]

  • Mass Analysis (HRMS): High resolution is critical. The mass difference between a ¹²C and a ¹³C atom is ~1.00335 Da. HRMS can easily resolve the isotopic peaks of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ from its unlabeled form and from partially labeled intermediates, which is impossible with unit-resolution instruments like a standard quadrupole.[10][11]

Experimental Protocol: LC-HRMS Purity Assessment

This protocol is a self-validating system designed for robustness and compliance with FDA and ICH guidelines.[14][15][16]

1. Sample Preparation:

  • Accurately weigh ~1 mg of the 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ reference standard.
  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to create a 1 mg/mL stock solution.
  • Perform serial dilutions with the initial mobile phase to create a working solution of ~1 µg/mL. This concentration is typically sufficient to achieve a strong signal without saturating the detector.

2. LC-HRMS Analysis:

  • Inject 5-10 µL of the working solution into the LC-MS/MS system.[12]
  • Acquire data in full scan mode over a relevant m/z range (e.g., 150-250 amu) to observe all potential isotopologues and impurities.
ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, <3 µmProvides good retention and peak shape for polar pyrimidines.[13]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote better peak shape and ionization.
Mobile Phase B AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 5-7 minA standard gradient to elute the analyte and wash the column.
Flow Rate 0.3 - 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CEnhances peak shape and reduces viscosity.[17]
Ionization Mode ESI NegativeHighly effective for deprotonating the acidic N-H protons of the uracil ring.[13]
MS Acquisition Full Scan (m/z 150-250)To detect all isotopologues and potential impurities.
Resolution >20,000 FWHMNecessary to resolve the isotopic peaks of the labeled and unlabeled species.[9]

3. Data Processing and Purity Calculation:

Caption: General workflow for LC-HRMS purity analysis.

a. Isotopic Purity Calculation:

  • Extract the ion chromatograms (EICs) for the monoisotopic masses of the unlabeled (M+0), partially labeled, and fully labeled (M+3 for ¹³C,¹⁵N₂) species. The molecular weight of unlabeled 5-bromouracil is 190.983 g/mol .[18] The expected [M-H]⁻ ions would be:

    • Unlabeled: m/z 189.93 (for ⁷⁹Br) and 191.93 (for ⁸¹Br)

    • Fully Labeled (¹³C,¹⁵N₂): m/z 192.93 (for ⁷⁹Br) and 194.93 (for ⁸¹Br)

  • Integrate the peak area for each EIC.[10]

  • Correct the observed peak areas for the natural isotopic abundance of elements like C, N, O, and Br. This is crucial as the M+1 and M+2 peaks of the unlabeled compound can contribute to the signal of the labeled species.[9][11]

  • Calculate the isotopic purity using the corrected peak areas:

    Isotopic Purity (%) = [ (Area of Fully Labeled) / (Sum of Areas of All Isotopologues) ] x 100

b. Chemical Purity Assessment:

  • Analyze the total ion chromatogram (TIC) for any additional peaks.

  • Identify these peaks by their accurate mass and fragmentation patterns. Common process-related impurities could include starting materials or over-brominated products.[6]

  • Calculate chemical purity by area normalization (assuming similar ionization efficiencies for structurally related impurities):

    Chemical Purity (%) = [ (Area of Main Peak) / (Sum of Areas of All Peaks) ] x 100

Pillar 3: Comparison with an Orthogonal Method - Quantitative NMR (qNMR)

No single method can definitively determine purity. Therefore, using an orthogonal method—one based on a different physicochemical principle—is a cornerstone of metrologically sound purity assessment.[5] Quantitative ¹H-NMR is an excellent choice.[19][20]

Principle of qNMR: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified reference material (CRM) of known purity, which is co-dissolved in the NMR tube at a known concentration.[21]

FeatureLC-HRMSQuantitative ¹H-NMR (qNMR)
Principle Mass-to-charge ratioNuclear magnetic resonance
Primary Use Isotopic enrichment, impurity identificationAbsolute chemical purity, structural confirmation
Sensitivity Very high (ng/mL to pg/mL)Lower (mg/mL)
Specificity High (for mass), moderate (for structure)Very high (for structure)
Throughput HighLow to moderate
Strengths Excellent for isotopic distribution analysis.[9]Primary ratio method, highly accurate for absolute purity.[20] Does not require an identical reference standard for the analyte.
Limitations Relies on ionization efficiency, which can vary between compounds.Lower sensitivity, requires soluble sample, not suitable for isotopic purity.

Expert Insight: While LC-HRMS is superior for determining isotopic purity, qNMR provides a more accurate, traceable value for chemical purity.[5][20] For establishing a reference standard, both techniques should be employed to provide a comprehensive purity profile.

Conclusion: A Multi-faceted Approach to Ensuring Quality

The robust characterization of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ purity is not a mere procedural step but a fundamental requirement for generating reliable and reproducible scientific data. This guide has established that a comprehensive assessment relies on a primary analysis by LC-HRMS, which excels at determining isotopic distribution and identifying chemical impurities. The protocol outlined herein provides a self-validating framework for achieving this.

References

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][14]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][15]

  • Itälä, E., et al. (2010). Fragmentation patterns of core-ionized thymine and 5-bromouracil. The Journal of Chemical Physics. [Link][22]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][3]

  • ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link][9]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][16]

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link][10]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link][4]

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link][2]

  • PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link][23]

  • PubMed. (2010). Fragmentation patterns of core-ionized thymine and 5-bromouracil. [Link][24]

  • AIP Publishing. (2010). Fragmentation patterns of core-ionized thymine and 5-bromouracil. [Link][25]

  • ResearchGate. (2025). Prompt and delayed fragmentation of bromouracil cations ionized by multiply charged ions. [Link][26]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link][11]

  • The Open University. (n.d.). Fragmentation processes of ionized 5-fluorouracil in the gas phase and within clusters. [Link][27]

  • National Institute of Standards and Technology (NIST). (2004). AN APPROACH TO THE METROLOGICALLY SOUND TRACEABLE ASSESSMENT OF THE CHEMICAL PURITY OF ORGANIC REFERENCE MATERIALS. [Link][5]

  • Bioanalytical Systems, Inc. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. [Link][13]

  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link][19]

  • Molecules. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link][6]

  • National Institute of Standards and Technology (NIST). (2018). A Standard for Standards. [Link][21]

  • Heterocyclic Letters. (2021). An improved and commercially viable process for the synthesis of 2,5-dibromopyridine. [Link][7]

  • National Institute of Standards and Technology (NIST). 2,4(1H,3H)-Pyrimidinedione, 5-bromo-. [Link][18]

  • PubChem. 5-Bromouracil. [Link][28]

  • Defense Technical Information Center (DTIC). (2021). Standard Practices for Determination of Neat Agent Purity. [Link][29]

  • Molecules. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. [Link][30]

  • IOPscience. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. [Link][20]

  • PubMed. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. [Link][12]

  • Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. [Link][31]

  • National Institute of Standards and Technology (NIST). Pyrimidine, 5-bromo-. [Link][32]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. [33]

  • Molecules. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. [Link][17]

  • LCGC International. (2026). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. [Link][34]

  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link][8]

  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. [Link][35]

  • PubChem. 5-Bromo-2(1H)-pyrimidinone. [Link][36]

  • ResearchGate. (2016). Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS?. [Link][1]

Sources

Comparative

Validating Isotope Incorporation Efficiency of 5-Bromo-2,4-pyrimidinedione-13C,15N2

Content Type: Publish Comparison Guide Subject: 5-Bromouracil-13C,15N2 (5-BrU-13C,15N2) Audience: Structural Biologists, Mass Spectrometrists, and Drug Development Scientists Executive Summary: The Dual-Layer Validation...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 5-Bromouracil-13C,15N2 (5-BrU-13C,15N2) Audience: Structural Biologists, Mass Spectrometrists, and Drug Development Scientists

Executive Summary: The Dual-Layer Validation Challenge

5-Bromo-2,4-pyrimidinedione-13C,15N2 (hereafter 5-BrU-13C,15N2 ) represents a specialized class of nucleobase analogs. It combines the functional properties of a thymine isostere (5-Bromouracil) with the detection capabilities of stable isotope labeling.

Validating its incorporation efficiency requires distinguishing between two distinct phenomena:

  • Chemical Substitution Efficiency: How well the polymerase accepts the 5-bromo analog over the natural substrate (Thymine).

  • Isotopic Enrichment Efficiency: Ensuring the detected signal arises specifically from the exogenous labeled compound, not recycled endogenous pathways or unlabeled impurities.

This guide outlines the protocols to validate both, providing a comparative analysis against standard alternatives.

Technical Comparison: 5-BrU-13C,15N2 vs. Alternatives

The following table contrasts the labeled compound with its primary alternatives in experimental workflows.

Feature5-BrU-13C,15N2 (Target)Unlabeled 5-BrU [Methyl-3H]-Thymine 4-Thiouridine (4sU)
Primary Application NMR Structure, MS Quantitation (ISO-Quant)UV Crosslinking (CLIP), MutagenesisProliferation Assays (Radioactive)Metabolic Labeling (SLAM-seq)
Detection Method Mass Shift (+Mass), NMR SplittingAntibody (BrdU), UV ShadowingScintillation CountingThiol-specific Biotinylation
Resolution Atomic/Residue LevelGlobal/Cellular LevelGlobal Bulk LevelTranscript Level
Toxicity Profile High (Mutagenic/Cytotoxic)High (Mutagenic/Cytotoxic)Low (Trace amounts)Moderate
Validation Metric Isotopic Enrichment (%)% Replacement of ThymineCPM (Counts Per Minute)Conversion Rate (T>C)

Pre-Experimental QC: Validating the Reagent

Before biological application, the reagent itself must be validated to ensure the "Efficiency" measured later is not an artifact of impure starting material.

Protocol A: Isotopic Purity Confirmation (HRMS)

Objective: Confirm the labeled material is >98 atom%


.
  • Solubilization: Dissolve 0.1 mg of 5-BrU-13C,15N2 in 50% Acetonitrile/Water.

  • Direct Infusion: Inject into a Q-TOF or Orbitrap Mass Spectrometer (Negative Ion Mode).

  • Analysis:

    • Calculate the theoretical monoisotopic mass.

      • Formula:

        
         (assuming 1x13C) or 
        
        
        
        .
      • Note: The specific isotopolog (

        
        ) adds +3 Da to the base mass of 5-BrU (190.98 Da).
        
    • Acceptance Criteria: The intensity of the unlabeled peak (M-3) must be <1% of the labeled peak (M).

Biological Validation Workflow

This section details the core experiment: incorporating the analog into DNA/RNA and quantifying the efficiency.

Diagram 1: Validation Workflow

This flowchart illustrates the critical path from cell culture to mass spectrometric validation.

ValidationWorkflow Start Cell Culture / PCR Treatment Pulse with 5-BrU-13C,15N2 Start->Treatment Log Phase Extraction Nucleic Acid Extraction & Digestion Treatment->Extraction 4-24 hrs Analysis LC-MS/MS Analysis Extraction->Analysis Enzymatic Hydrolysis Data Calculate Incorporation Efficiency (%) Analysis->Data Mass Shift Calculation

Protocol B: Enzymatic Incorporation Assay (PCR-Based)

Objective: Determine if polymerases discriminate against the heavy isotope labeled analog.

Expert Insight: While polymerases discriminate against Bromo vs. Methyl (Thymine), the Kinetic Isotope Effect (KIE) of


 is negligible for incorporation efficiency but critical for detection.
  • Reaction Setup:

    • Control: dATP, dGTP, dCTP, dTTP .

    • Experimental: dATP, dGTP, dCTP, 5-BrU-13C,15N2-TP (Triphosphate form).

  • PCR Amplification: Amplify a short (100bp) amplicon.

  • Validation:

    • Run on Agarose Gel. Result: Band intensity should be comparable (within 10-20% variance).

    • MALDI-TOF MS: Analyze the amplicon.

      • Control Mass:

        
        
        
      • Exp Mass:

        
        .
        
      • Where

        
         = number of thymines in the sequence.[1]
        

Quantifying Incorporation Efficiency[2]

To objectively measure performance, use the Substitution Index (SI) .

Diagram 2: Mass Spectral Logic

Visualizing the mass shift expected during successful incorporation.

MassShift cluster_0 Natural Substrate (Thymine) cluster_1 Unlabeled Analog cluster_2 Target Analog (Labeled) T Thymine (126.11 Da) BrU 5-BrU (190.98 Da) T->BrU Chemical Sub. (+65 Da) HeavyBrU 5-BrU-13C,15N2 (193.98 Da) BrU->HeavyBrU Isotope Label (+3 Da) Result Total Mass Shift +68 Da per residue HeavyBrU->Result

Calculation Method
  • Digest DNA: Use Nuclease P1 and Alkaline Phosphatase to degrade DNA to single nucleosides.

  • LC-MS/MS Quantification:

    • Monitor transition for Thymine (

      
       127 
      
      
      
      fragment).
    • Monitor transition for 5-BrU-13C,15N2 (

      
       194 
      
      
      
      fragment).
  • Formula:

    
    
    

Success Thresholds:

  • >90%: Excellent replacement (High toxicity expected).

  • 10-50%: Standard range for metabolic labeling studies.

  • <5%: Inefficient uptake or rapid repair/excision.

Scientific Integrity & Troubleshooting

Kinetic Isotope Effect (KIE)

Researchers often fear that heavy isotopes will slow down the reaction.

  • Fact: Primary

    
     KIEs are typically small (
    
    
    
    ) [1].
  • Impact: In the context of 5-BrU, the steric bulk and electronegativity of the Bromine atom are the rate-limiting factors, not the

    
     isotopes. Therefore, if unlabeled 5-BrU works in your system, the labeled version will work with identical biological efficiency.
    
Stability Issues

5-Bromouracil is sensitive to UV light (dehalogenation).

  • Precaution: All validation steps involving 5-BrU-13C,15N2 must be performed in amber tubes or low-light conditions to prevent the loss of the Bromine atom, which would revert the mass shift and confuse data interpretation.

References

  • Schramm, V. L. (1998). Enzymatic Transition States and Transition State Analog Design. Annual Review of Biochemistry.

  • Chen, X., et al. (1999). Mass Spectrometry-Based DNA Sequencing and SNP Genotyping. Genomics.

  • Bankers-Fulbright, J. L., et al. (2001). Validation of DNA Sequences Using Mass Spectrometry Coupled with Nucleoside Mass Tagging.[2] BioTechniques.

  • Heuillet, M., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry. Metabolites.[3][4]

  • Kellner, S., et al. (2014).[5] Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes.

Sources

Validation

Quality Control Standards for 5-Bromo-2,4-pyrimidinedione-13C,15N2 Reagents

Executive Summary In the quantification of nucleobase analogs and halogenated pyrimidines, the choice of internal standard (IS) dictates the precision of the assay. 5-Bromo-2,4-pyrimidinedione-13C,15N2 (Stable Isotope La...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of nucleobase analogs and halogenated pyrimidines, the choice of internal standard (IS) dictates the precision of the assay. 5-Bromo-2,4-pyrimidinedione-13C,15N2 (Stable Isotope Labeled 5-Bromouracil) represents the gold standard for LC-MS/MS quantification, offering superior performance over deuterated analogs and external calibration methods.

This guide details the quality control (QC) parameters required to validate this reagent, specifically addressing the unique challenges posed by the natural isotopic abundance of bromine (79Br/81Br). It demonstrates why the 13C/15N labeling strategy eliminates the chromatographic isotope effects often seen with deuterium, ensuring perfect co-elution and matrix effect compensation.

Part 1: The Standard vs. Alternatives

The primary challenge in analyzing 5-Bromouracil (5-BU) is its polarity and susceptibility to matrix effects in biological fluids (plasma, urine, cell lysates). The following comparison highlights why 13C,15N2 labeling is the superior technical choice.

Comparative Performance Metrics
Feature13C,15N2-5-Bromouracil (Recommended)d3-5-Bromouracil (Deuterated)External Standard (Unlabeled)
Retention Time Shift None (Co-elutes) Shift (-0.05 to -0.2 min) N/A
Matrix Effect Compensation Excellent (98-102%) Variable (Due to RT shift)Poor
Isotopic Stability High (Non-exchangeable) Moderate (H/D Exchange risk)N/A
Mass Shift (

m)
+3 Da (Distinct from M+2)+3 Da0
Cross-Talk Risk Low (Requires QC check)LowHigh
The "Chromatographic Isotope Effect"

Deuterium (2H) has a lower molar volume and lipophilicity than Hydrogen (1H).[1] In Reversed-Phase LC (RPLC), deuterated standards often elute slightly earlier than the native analyte.

  • Consequence: The analyte and the IS elute in slightly different matrix windows. If an ion suppression zone (e.g., phospholipids) elutes between them, the IS fails to correct for the suppression experienced by the analyte.

  • The 13C/15N Advantage: Carbon-13 and Nitrogen-15 do not alter the lipophilicity or pKa of the molecule. The labeled standard co-elutes exactly with the native 5-BU, experiencing identical ionization conditions.

Part 2: Critical QC Parameters for 5-BU Reagents

Due to the presence of Bromine, 5-BU reagents require a specialized QC approach that accounts for the natural 1:1 ratio of 79Br and 81Br isotopes.

1. Isotopic Enrichment & Purity[2]
  • Requirement:

    
     99 atom % enrichment for 13C and 15N.
    
  • The Bromine Complication: Native 5-BU exists as a doublet:

    • M (79Br): ~190.9 Da

    • M+2 (81Br): ~192.9 Da (approx 1:1 ratio)

  • The Labeled Standard (13C,15N2):

    • M_IS (79Br): ~193.9 Da (+3 shift)

    • M_IS+2 (81Br): ~195.9 Da

  • QC Checkpoint: You must ensure the "M+0" (unlabeled) contribution at 190.9/192.9 is < 0.5%. Furthermore, you must verify that the native analyte's M+3 isotope (natural 13C abundance of the 81Br species) does not interfere significantly with the M_IS peak at 193.9.

2. Chemical Purity & Debromination
  • Requirement: >98% Chemical Purity.

  • Risk: 5-Bromouracil can undergo debromination to Uracil under UV light or reducing conditions.

  • QC Test: HPLC-UV (254 nm) must confirm the absence of Uracil (elutes earlier) and 5-Chlorouracil (potential byproduct if HCl was used in synthesis).

3. Label Position Stability
  • Requirement: Labels must be on the pyrimidine ring (e.g., positions 2, 4, or 5 for C; 1, 3 for N).

  • Validation: 1H-NMR and 13C-NMR must confirm the absence of scrambling. Unlike deuterium, which can exchange with solvent protons if placed on N1 or N3, ring-incorporated 13C/15N atoms are permanent.

Part 3: Experimental Validation Protocol

This self-validating protocol ensures the reagent performs correctly in an LC-MS/MS workflow.

Reagents Required[3]
  • Analyte: 5-Bromo-2,4-pyrimidinedione (Native).

  • IS: 5-Bromo-2,4-pyrimidinedione-13C,15N2.

  • Matrix: Pooled Plasma or Cell Lysate (Blank).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve IS in Methanol/Water (50:50) to 1 mg/mL. Store at -20°C shielded from light (amber vials).

  • Cross-Talk (Interference) Test:

    • Sample A (IS Only): Inject IS at working concentration (e.g., 500 ng/mL). Monitor Analyte channel (191 -> Fragment). Acceptance: Signal < 20% of LLOQ.[4]

    • Sample B (Analyte Only): Inject Native Analyte at ULOQ (Upper Limit of Quantitation). Monitor IS channel (194 -> Fragment). Acceptance: Signal < 5% of IS response.

  • Matrix Factor (MF) Determination:

    • Prepare post-extraction spiked samples (Analyte + IS added to extracted blank matrix).

    • Prepare neat solution samples (Analyte + IS in mobile phase).

    • Calculation:

      
      
      
    • Acceptance: The IS-normalized MF should be between 0.95 and 1.05 (indicating the IS perfectly tracks the analyte's suppression).

Part 4: Visualizing the QC Workflow

The following diagram illustrates the decision tree for releasing a batch of 13C,15N2-5-Bromouracil reagents.

QC_Workflow Start Crude Synthesis (13C, 15N2 Precursors) Purification HPLC Purification (Remove Debrominated Species) Start->Purification QC_Gateway QC Analysis Phase Purification->QC_Gateway Test_NMR 1H & 13C NMR (Confirm Label Position) QC_Gateway->Test_NMR Test_MS HRMS Analysis (Isotopic Enrichment) QC_Gateway->Test_MS Test_Stability Stress Test (UV/Heat Stability) QC_Gateway->Test_Stability Decision Does Batch Meet Specs? Test_NMR->Decision Test_MS->Decision Test_Stability->Decision Fail REJECT BATCH (Recycle or Destroy) Decision->Fail Purity <98% or Enrichment <99% Pass RELEASE BATCH (CoA Generation) Decision->Pass All Specs Met

Caption: Figure 1. Quality Control Decision Tree for Stable Isotope Reagent Release. This workflow ensures chemical purity and isotopic integrity prior to assay validation.

References
  • Wang, S., et al. (2007). The Use of Stable-Isotope-Labeled Internal Standards to Compensate for Matrix Effects in LC-MS/MS. Waters Corporation Application Notes. Link

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • Gu, H., et al. (2014). Assessment of Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(18). Link

Sources

Comparative

Impact of 13C 15N2 labeling on 5-bromouracil mutagenicity profiles

Comparative Analysis: Mutagenic Equivalence of -Labeled vs. Unlabeled 5-Bromouracil Executive Summary This guide provides a technical comparison between standard 5-Bromouracil (5-BU) and its stable isotope-labeled varian...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Mutagenic Equivalence of -Labeled vs. Unlabeled 5-Bromouracil

Executive Summary

This guide provides a technical comparison between standard 5-Bromouracil (5-BU) and its stable isotope-labeled variant, [1,3-


; 2-

]-5-Bromouracil
.

In drug development and structural biology, heavy isotope labeling (


) is the gold standard for NMR spectroscopy and mass spectrometry-based metabolic tracing. A critical question for researchers is whether the isotopic substitution alters the mutagenicity profile  or pharmacokinetics  of the base analog.

Core Conclusion: Based on Kinetic Isotope Effect (KIE) theory and experimental validation,


 labeling induces negligible deviation  in mutagenic potential compared to unlabeled 5-BU. This contrasts sharply with deuterated (

) analogs, which can exhibit significant Primary Kinetic Isotope Effects (

KIE). This guide outlines the theoretical grounding and provides the experimental protocols required to validate this bio-equivalence in your own laboratory.

Mechanistic Comparison: The Tautomeric Driver

To understand why


 labeling does not alter mutagenicity, we must look at the mechanism of 5-BU mutagenesis. 5-BU functions as a thymine analog. Its high mutagenicity stems from the electronegativity of the bromine atom, which destabilizes the N3-H bond, shifting the equilibrium from the keto  form (pairs with Adenine) to the enol  (or ionized) form (pairs with Guanine).
The Isotope Effect Hierarchy

The impact of isotopic labeling on this tautomeric shift depends on the mass difference relative to the atom involved in the bond breaking/forming.

  • Unlabeled 5-BU: Baseline mutagenicity.

  • 
    -Labeled 5-BU: Secondary KIE.  The mass increase (approx. 1-4%) is distributed on the ring skeleton. It does not participate directly in the proton transfer. The theoretical KIE is 
    
    
    
    .
  • Deuterated (

    
    ) 5-BU: Primary KIE.  If the N3 proton is replaced with deuterium, the vibrational zero-point energy is lowered significantly, potentially stabilizing the keto form and reducing mutagenicity (KIE 
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the AT


 GC transition pathway and highlights where the isotopes reside relative to the critical proton transfer.

G cluster_0 Replication Cycle 1 cluster_1 Replication Cycle 2 BU_Keto 5-BU (Keto) Pairs with Adenine BU_Enol 5-BU (Enol) Rare Tautomer BU_Keto->BU_Enol Tautomeric Shift (Br-induced) Note 13C/15N Isotopes: Located on Ring Skeleton NO Primary KIE BU_Keto->Note Mispair 5-BU(Enol) : Guanine Wobble Pairing BU_Enol->Mispair Polymerase Incorporation Mutation GC Transition (Mutation Fixed) Mispair->Mutation Next Round Replication

Caption: The 5-BU mutagenic pathway.


 atoms are skeletal and do not impede the critical Keto-Enol shift.

Comparative Specifications

The following table contrasts the physicochemical and biological properties of the labeled vs. unlabeled compounds.

FeatureUnlabeled 5-Bromouracil

-Labeled 5-BU
Deuterated 5-BU (Control)
Molecular Weight 190.98 g/mol ~194.00 g/mol (+3 Da)~192.00 g/mol (+1-2 Da)
pKa (N3 Proton) ~8.0~8.0 (No shift)~8.1 (Slight shift)
Tautomer Ratio (

)

to

(Enol/Keto)
IdenticalShifted toward Keto (Stable)
Polymerase KIE (

)
1.0 (Reference)0.99 - 1.01 (Negligible)2.0 - 5.0 (Significant)
Detection Method UV (280 nm)NMR (HSQC), Mass SpecMass Spec
Mutagenicity (Ames) High (Positive)High (Bio-equivalent)Potentially Reduced

Validation Protocols (Self-Validating Systems)

To confirm that your labeled batch of 5-BU behaves identically to the standard, you must perform a Mutagenic Equivalence Assay . This combines a biological readout (Ames) with a structural readout (NMR).

Protocol A: Comparative Ames Test (Salmonella typhimurium)

Objective: Quantify if the label alters the rate of histidine reversion mutations.

Materials:

  • Strain: S. typhimurium TA100 (Sensitive to base-pair substitutions).

  • Control: Unlabeled 5-BU (Sigma-Aldrich grade).

  • Test:

    
    -5-BU.
    
  • S9 Fraction: Rat liver extract (for metabolic activation, though 5-BU is direct-acting, S9 mimics mammalian metabolism).

Workflow:

  • Culture Prep: Grow TA100 overnight in Oxoid nutrient broth to

    
     CFU/mL.
    
  • Dose Response: Prepare 5 concentrations of both Unlabeled and Labeled 5-BU (e.g., 10, 50, 100, 500, 1000 µ g/plate ).

  • Plating: Mix 0.1 mL culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer) + 2.0 mL top agar. Pour onto minimal glucose agar plates.

  • Incubation: 48 hours at 37°C.

  • Scoring: Count revertant colonies (His+).

Validation Criteria: The dose-response curves of Unlabeled vs. Labeled must be superimposable.

  • Calculate the Mutagenic Potency (revertants/µg) from the linear portion of the slope.

  • Acceptance: The Ratio (Slope

    
     / Slope
    
    
    
    ) must fall between 0.95 and 1.05 .
Protocol B: NMR Tautomeric Ratio Determination

Objective: Prove that the heavy atoms do not electronically perturb the keto-enol equilibrium.

Materials:

  • Instrument: 600 MHz NMR or higher.

  • Solvent: 90% H2O / 10% D2O (pH 7.0 phosphate buffer). Note: Do not use 100% D2O as it exchanges the critical imino proton.

Workflow:

  • Sample Prep: Dissolve 2 mM Labeled 5-BU in buffer.

  • Pulse Sequence: Use a 1D

    
    H excitation sculpting  or WATERGATE  sequence to suppress the water signal without saturating the exchangeable imino protons.
    
  • Acquisition:

    • Observe the N3-H imino proton resonance (typically ~11-12 ppm for keto).

    • Look for minor enol/ionized peaks or line broadening indicative of exchange.

  • Comparison: Run Unlabeled 5-BU under identical conditions.

Validation Criteria:

  • Chemical Shift Difference (

    
    ) between Labeled and Unlabeled N3-H must be 
    
    
    
    ppm (accounting for slight isotope-induced shift, which is distinct from tautomeric shift).
  • Linewidths (exchange rate proxy) must be identical within experimental error (± 5%).

Experimental Workflow Diagram

The following DOT diagram visualizes the validation logic flow for certifying a labeled compound for use in sensitive assays.

ValidationFlow cluster_Bio Biological Validation cluster_Chem Structural Validation Start Start: Labeled 5-BU Synthesis QC Step 1: Chemical Purity (HPLC/MS) >98% Purity Required Start->QC Ames Step 2A: Ames Test (TA100) Measure Revertants/µg QC->Ames NMR Step 2B: 1H NMR (Watergate) Measure Imino Proton Exchange QC->NMR Compare_Ames Compare Slopes: Labeled vs. Unlabeled Ames->Compare_Ames Decision Is Deviation < 5%? Compare_Ames->Decision Compare_NMR Compare Linewidths: Exchange Rates NMR->Compare_NMR Compare_NMR->Decision Result_Pass CERTIFIED Bio-Equivalent Decision->Result_Pass Yes Result_Fail REJECT Check for Impurities Decision->Result_Fail No

Caption: Decision matrix for validating the bio-equivalence of labeled 5-BU.

References

  • Freese, E. (1959).[1] The Specific Mutagenic Effect of Base Analogues on Phage T4. Journal of Molecular Biology.[1][2] Link

  • Kohen, A., & Limbach, H. H. (2005). Isotope Effects in Chemistry and Biology.[3][4] CRC Press. (Definitive text on heavy atom vs. hydrogen isotope effects).

  • Schramm, V. L. (1998). Enzymatic Transition States and Transition State Analog Design From Kinetic Isotope Effects. Annual Review of Biochemistry. Link

  • Eberle, H. (1968).[2] A comparison of [13C]glucose-15NH4Cl with 5-bromouracil as density label in two experiments on sequential DNA replication.[2] Journal of Molecular Biology.[1][2] Link (Early seminal work proving density labels do not disrupt replication sequence).

  • Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects. Link

Sources

Validation

Benchmarking 5-BrU-13C,15N2 relaxation rates against standard models

Title: Technical Guide: Benchmarking 5-BrU-13C,15N2 Relaxation Dynamics Against Standard Nucleic Acid Models Executive Summary This guide details the methodology for benchmarking the relaxation rates ( , , and Heteronucl...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Benchmarking 5-BrU-13C,15N2 Relaxation Dynamics Against Standard Nucleic Acid Models

Executive Summary This guide details the methodology for benchmarking the relaxation rates (


, 

, and Heteronuclear NOE) of 5-Bromouracil-13C,15N2 (5-BrU) labeled oligonucleotides against standard Uracil (U) models. While 5-BrU is a potent structural probe for photocrosslinking and phasing crystallography data, its utility in solution-state NMR dynamics is governed by the "Heavy Atom Effect."

Unlike standard Uracil, where relaxation is dominated by


 dipolar coupling, 5-BrU relaxation is dominated by the massive Chemical Shift Anisotropy (CSA) of the C-Br bond. This guide provides the experimental framework to quantify these differences, ensuring accurate interpretation of Lipari-Szabo Model-Free dynamics.

Part 1: The Physics of the Probe (Theory)

To benchmark 5-BrU effectively, one must first understand the deviation from the "Standard Model" (unmodified Uracil).

The Relaxation Mechanism Switch

In standard


-labeled RNA/DNA, the dominant relaxation mechanism for the C5-H5 or C6-H6 vector is dipolar coupling (

).
  • Standard Uracil:

    
    . The CSA contribution is minor (
    
    
    
    ).
  • 5-BrU: The Bromine atom induces a massive electronic shielding anisotropy. The CSA tensor span (

    
    ) for the C5-Br bond is significantly larger than that of C-H.
    
  • Consequence:

    
    .
    
    • Result: 5-BrU exhibits rapid transverse relaxation (broad lines) that scales quadratically with magnetic field strength (

      
      ).
      
The Field Strength Paradox

While higher magnetic fields (800 MHz+) typically improve resolution and sensitivity for standard nucleic acids (via TROSY effects), they are detrimental to 5-BrU C5 detection. The CSA-driven line broadening outpaces the gain in signal-to-noise ratio.

Diagram 1: Relaxation Mechanism Logic

RelaxationPhysics cluster_0 Standard Uracil (1H-13C) cluster_1 5-BrU (Br-13C) U_Mech Mechanism: Dipolar Coupling Dominant U_Field High Field (900 MHz): Improved Resolution U_Mech->U_Field Slow R2 Increase Br_Mech Mechanism: CSA Dominant (>200 ppm) Br_Field High Field (900 MHz): Severe Line Broadening Br_Mech->Br_Field Quadratic R2 Increase (B0^2) Physics Relaxation Physics Physics->U_Mech Physics->Br_Mech

Caption: Comparison of relaxation drivers. 5-BrU relaxation is driven by Chemical Shift Anisotropy (CSA), leading to rapid signal loss at high magnetic fields compared to dipolar-driven standard Uracil.

Part 2: Experimental Workflow

This protocol ensures the production of isotopically pure samples and the acquisition of artifact-free relaxation data.

Enzymatic Synthesis of 5-BrU-13C,15N2 RNA

Note: Chemical synthesis (phosphoramidite) is possible but enzymatic synthesis yields higher isotopic purity for relaxation studies.

  • Reagents:

    • Template DNA (promoter + sequence).

    • T7 RNA Polymerase (high concentration).

    • NTP Mix: ATP, GTP, CTP (unlabeled or 15N), and 5-Br-UTP-13C,15N2 .

    • Critical Step: The 5-Br-UTP must be >98% pure. Presence of standard UTP will create "shadow" peaks that complicate relaxation analysis.

  • Transcription:

    • Incubate at 37°C for 4 hours.

    • Optimization: 5-Br-UTP is incorporated less efficiently than UTP. Increase MgCl2 concentration by 2-4 mM over standard protocols to stabilize the triphosphate in the active site.

  • Purification:

    • PAGE purification is mandatory to remove abortive transcripts which appear as "fast motion" artifacts in relaxation data.

    • Electroelution followed by buffer exchange into NMR buffer (typically 15 mM NaPi, 25 mM NaCl, pH 6.5).

    • Caution: 5-BrU is light-sensitive. Wrap all columns and tubes in foil.

NMR Acquisition Parameters

To benchmark the rates, you must acquire


, 

(CPMG), and

NOE datasets.
  • Spectrometer: 500 MHz or 600 MHz (Recommended). Avoid 800+ MHz for the C5-Br benchmark to prevent signal disappearance.

  • Temperature: 25°C (Standard).

  • Pulse Sequence:

    
    -detected relaxation experiments (or 
    
    
    
    -detected via HSQC if C6 is the reporter, but C5-Br requires direct carbon detect or specialized probes).
    • Note: For 5-BrU, we typically monitor the C6 resonance, which is indirectly affected by the Br at C5, or the C5 itself if utilizing specific 13C-direct detect probes. The C5-Br carbon has no attached proton, making standard HSQC impossible for that specific nucleus. This guide focuses on benchmarking the C6-H6 vector perturbation caused by the adjacent C5-Br.

Diagram 2: Benchmarking Workflow

Workflow Step1 Sample Prep: 5-BrU-13C,15N2 Incorporation Step2 Validation: 1D 1H NMR & Mass Spec Step1->Step2 Step3 Data Acquisition (600 MHz): 1. T1 (Inversion Recovery) 2. T2 (CPMG) 3. hetNOE Step2->Step3 Step4 Data Analysis: Curve Fitting (Exponential Decay) Step3->Step4 Step5 Model Selection: Lipari-Szabo vs. Extended Model Step4->Step5

Caption: Step-by-step workflow from enzymatic synthesis to model selection. Note the validation step to ensure no unlabeled UTP contamination.

Part 3: Benchmarking Data & Comparison

The following table outlines the expected relaxation parameters for a residue in a structured RNA stem (rigid limit) at 600 MHz. These values serve as the benchmark for validation.

ParameterStandard Uracil (C6-H6)5-BrU (C6-H6)5-BrU (C5-Br)*Mechanism Note

(Longitudinal)
~1.0 - 1.5

~1.0 - 1.5

> 5.0

C6 is minimally perturbed; C5 is CSA dominated.

(Transverse)
~10 - 20

~15 - 25

> 100

Br induces faster

decay on neighbor C6; C5 is extremely broad.
NOE (

)
~0.75 - 0.85~0.75 - 0.85N/AC5 has no proton; C6 NOE remains indicative of tumbling.
Linewidth Sharp (< 15 Hz)Moderate (< 25 Hz)Broad (> 100 Hz)C5-Br is often invisible in standard HSQC.

*Note: Direct detection of C5-Br relaxation is specialized. Most studies benchmark the C6-H6 vector. The presence of Br at C5 increases the


 of C6 due to scalar relaxation of the second kind or remote CSA effects.
Analyzing the Data (The "Heavy" Model)

When fitting the data to the Lipari-Szabo Model-Free formalism:

  • Standard U:

    
     (Order Parameter) reflects spatial restriction. 
    
    
    
    (Internal correlation time) is fast.
  • 5-BrU:

    • If analyzing C6-H6 : Use standard isotropic tumbling models. The

      
       should be identical to Standard U if the Br substitution does not distort the helix.
      
    • Validation Check: If

      
      , the Bromine steric bulk has disrupted the local stacking (structural perturbation), not just the dynamics.
      
    • CSA Tensor Input: When calculating dynamics for the C5 nucleus (if detected), you cannot use the standard aromatic CSA value (

      
       ppm). You must use a value 
      
      
      
      ppm (estimated) or fit the CSA as a variable.

References

  • Petzold, K., et al. (2019).[1] "RNA Dynamics by NMR Spectroscopy." ChemBioChem. Link

  • Masse, J. E., et al. (1998).[2] "Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies." Nucleic Acids Research.[2][3][4] Link

  • Sun, H., et al. (2002). "Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins." Journal of the American Chemical Society. Link

  • Dethoff, E. A., et al. (2012). "Functional complexity and regulation through RNA dynamics." Nature. Link

  • Fürtig, B., et al. (2003). "NMR Spectroscopy of RNA." ChemBioChem. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The materials we handle, such as isotopically la...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The materials we handle, such as isotopically labeled compounds like 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂, are powerful tools in our research. However, their safe management from acquisition to disposal is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.

The disposal protocol for this compound is dictated by two primary characteristics: its chemical identity as a halogenated organic compound and the nature of its isotopic labels.

  • Chemical Hazard Profile : The base molecule, 5-Bromo-2,4-pyrimidinedione (commonly known as 5-Bromouracil), is a halogenated pyrimidine analog. It is recognized as a mutagen that can be incorporated into DNA and may cause irritation.[1][2][3] Upon thermal decomposition, it can emit highly toxic fumes of hydrogen bromide and nitrogen oxides.[4]

  • Isotopic Labeling : The compound is labeled with stable (non-radioactive) isotopes, ¹³C and ¹⁵N. This is a critical distinction. Unlike radioactive isotopes that require specialized handling and disposal procedures due to their radiological hazard, stable isotopes do not decay or emit radiation.[5] Therefore, the disposal procedure is governed by the chemical hazards of the 5-Bromouracil molecule itself, not the isotopic labels.[5][]

Part 1: Hazard Assessment and Classification

Before handling any chemical waste, a thorough understanding of its properties is essential. This ensures that the chosen disposal pathway is both safe and compliant.

Waste Identification

The first step is to correctly identify the waste stream. 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ falls into the category of Halogenated Organic Waste . The presence of the bromine atom necessitates its segregation from non-halogenated waste streams.[7][8][9] This segregation is crucial not only for safety, as mixing incompatible chemicals can lead to dangerous reactions, but also for cost-effective and environmentally sound disposal, as halogenated waste often requires specific treatment methods like high-temperature incineration.[9][10]

Summary of Hazards

The table below summarizes the key hazard information for 5-Bromouracil, the active chemical component.

Hazard ClassificationDescriptionSupporting Sources
Acute Oral Toxicity Harmful if swallowed.[4]Safety Data Sheet (SDS)
Mutagenicity Acts as a base analog, substituting for thymine in DNA, which can induce mutations.[2][3][11]PubChem, Scientific Literature
Irritation May cause skin and eye irritation.[1]Haz-Map, SDS
Decomposition Products When heated to decomposition, it emits very toxic fumes of hydrogen bromide and nitrogen oxides.[4]SDS

Part 2: Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is non-negotiable. The following steps provide a clear workflow for the safe and compliant disposal of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂. This process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes the "cradle-to-grave" management system for hazardous waste.[12][13]

Step 1: Select the Appropriate Waste Container
  • Action: Obtain a dedicated hazardous waste container specifically designated for "Halogenated Organic Waste."

  • Rationale: Using a designated container prevents cross-contamination and ensures the waste is routed to the correct disposal facility. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene or glass, though plastic is often preferred to minimize breakage) and must have a secure, tight-fitting lid.[7][12][14]

Step 2: Properly Label the Container
  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container. This label must be filled out completely and legibly.

  • Rationale: Proper labeling is a core requirement of the EPA and institutional safety offices.[14][15] The label provides essential information for waste handlers and emergency responders.

  • Required Information on the Label:

    • The words "Hazardous Waste"

    • Full Chemical Name(s): List all constituents. In this case, "5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂." If it is in a solvent, the solvent must also be listed with its approximate concentration. Do not use abbreviations or chemical formulas.[12][14]

    • Generator Information: Your name, department, and lab room number.

Step 3: Waste Accumulation and Storage
  • Action: Add the waste to the labeled container. This should be done in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Rationale: Proper handling minimizes exposure to a potentially harmful and mutagenic compound.

  • Storage Guidelines:

    • Keep Containers Closed: The container must be securely closed at all times, except when you are actively adding waste.[7][14][15] This prevents the release of vapors and reduces the risk of spills.

    • Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, such as strong acids, bases, and oxidizers.[9][14]

    • Designated Storage Location: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15] This area should be under the control of the laboratory personnel generating the waste.

Step 4: Arranging for Final Disposal
  • Action: Once the container is nearly full (around 90%), or if the accumulation time limit set by your institution or regulations is approaching, arrange for a waste pickup.

  • Rationale: Generators of hazardous waste are responsible for its safe disposal through authorized channels. This is typically handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12][16] Never dispose of this chemical down the drain or in the regular trash.[8][12]

Part 3: Workflow Visualization

To clarify the decision-making process for the disposal of 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂, the following workflow diagram has been created.

G cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Accumulation & Disposal start Begin Disposal Process for 5-Bromo-2,4-pyrimidinedione-¹³C,¹⁵N₂ isotope_check Isotope Radioactive? start->isotope_check chem_class Identify Chemical Class isotope_check->chem_class No (Stable Isotopes) radioactive_protocol Follow Institutional Radioactive Waste Protocol (NOT COVERED IN THIS GUIDE) isotope_check->radioactive_protocol Yes hazard_review Review SDS for Hazards (Mutagen, Toxin, Irritant) chem_class->hazard_review waste_stream Halogenated? hazard_review->waste_stream select_container Select 'Halogenated Organic Waste' Container waste_stream->select_container Yes (Bromine Present) label_container Affix & Complete 'Hazardous Waste' Label select_container->label_container add_waste Add Waste to Container (in Fume Hood with PPE) label_container->add_waste store_waste Store Closed Container in Satellite Accumulation Area add_waste->store_waste request_pickup Request Pickup via EHS / Licensed Contractor store_waste->request_pickup end_process Disposal Process Complete request_pickup->end_process

Sources

© Copyright 2026 BenchChem. All Rights Reserved.